Cogazocine

Catalog No.
S1915626
CAS No.
57653-29-9
M.F
C21H31NO
M. Wt
313.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cogazocine

CAS Number

57653-29-9

Product Name

Cogazocine

IUPAC Name

10-(cyclobutylmethyl)-1-ethyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

Molecular Formula

C21H31NO

Molecular Weight

313.5 g/mol

InChI

InChI=1S/C21H31NO/c1-4-21-10-11-22(14-15-6-5-7-15)19(20(21,2)3)12-16-8-9-17(23)13-18(16)21/h8-9,13,15,19,23H,4-7,10-12,14H2,1-3H3

InChI Key

IUUBFDSJJHOTDI-UHFFFAOYSA-N

SMILES

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4CCC4

Canonical SMILES

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4CCC4

what is Cogazocine used for in research

Author: Smolecule Technical Support Team. Date: February 2026

Cogazocine at a Glance

The table below summarizes the core research aspects of this compound based on current literature.

Aspect Description
IUPAC Name 10-(cyclobutylmethyl)-1-ethyl-13,13-dimethyl-10-azatricyclo[7.3.1.0²,⁷]trideca-2(7),3,5-trien-4-ol [1]
Chemical Class Benzomorphan opioid [1]
Molecular Formula C₂₁H₃₁NO [1]
Molecular Weight 313.5 g/mol [1]

| Primary Research Applications | 1. Investigation as an analgesic agent [1] 2. Study in combination with anticancer drugs (e.g., Doxorubicin, Cisplatin) to overcome chemoresistance [2] [1] | | Mechanism of Action | Acts as an agonist at μ-opioid (MOR) and κ-opioid (KOR) receptors. Its proposed anticancer synergy involves inhibiting key survival pathways (Akt, mTOR) and inducing mitochondrial dysfunction in cancer cells [1]. | | Research Status | Preclinical; direct binding assays and detailed ADME/Tox profiles are noted as uncharacterized [1]. |

Proposed Mechanisms of Action

This compound's research interest stems from its dual receptor activity and a novel mechanism for sensitizing cancer cells. The signaling pathways below illustrate these proposed mechanisms.

Opioid Receptor-Mediated Analgesia

As a benzomorphan opioid, this compound is predicted to function as an agonist at μ-opioid (MOR) and κ-opioid (KOR) receptors. Its structural similarity to the approved drug Pentazocine suggests potential use in managing moderate-to-severe pain [1] [3].

G This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR KOR κ-Opioid Receptor (KOR) This compound->KOR G_protein Gi/o Protein MOR->G_protein KOR->G_protein cAMP ↓ cAMP Production G_protein->cAMP Analgesia Analgesia cAMP->Analgesia

Figure 1: Proposed analgesic pathway of this compound via opioid receptor activation.

Synergy with Anticancer Agents

A key patent (WO2014056897A1) discloses that opioid agonists like this compound can potentiate conventional chemotherapeutics through multiple pathways [2] [1].

G This compound This compound OpioidReceptor Opioid Receptor This compound->OpioidReceptor Chemo Chemotherapeutic Agent (e.g., Doxorubicin) Apoptosis Induction of Apoptosis Chemo->Apoptosis SurvivalPathway Inhibition of Survival Pathways (Akt, mTOR) OpioidReceptor->SurvivalPathway Mitochondria Mitochondrial Dysfunction (↓ Membrane Potential) OpioidReceptor->Mitochondria SurvivalPathway->Apoptosis Mitochondria->Apoptosis ChemoResistance Overcome Chemoresistance Apoptosis->ChemoResistance

Figure 2: Proposed mechanism for this compound's synergy with anticancer drugs.

Key Experimental Protocols

The following methodologies are adapted from the patent WO2014056897A1, which forms the basis for researching this compound's synergistic effects with chemotherapy [2] [1].

In Vitro Assessment of Chemosensitization

This protocol evaluates the ability of this compound to enhance cancer cell death when combined with an anticancer drug.

  • Objective: To determine the synergistic effect of this compound and a chemotherapeutic agent (e.g., Doxorubicin) on cancer cell viability.
  • Key Materials:
    • Cell Lines: Drug-resistant cancer cell lines (e.g., Leukemia, Breast Carcinoma).
    • Test Compounds: this compound, chemotherapeutic agent (Doxorubicin/Cisplatin), control vehicle.
    • Reagents: Cell viability assay kit (e.g., MTT, XTT), culture medium.
  • Procedure:
    • Cell Plating: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
    • Compound Treatment:
      • Group 1: Vehicle control.
      • Group 2: this compound alone (dose range to be established).
      • Group 3: Chemotherapeutic agent alone (e.g., IC₂₀ concentration).
      • Group 4: Combination of this compound and chemotherapeutic agent.
    • Incubation: Treat cells for 48-72 hours.
    • Viability Measurement: Add MTT/XTT reagent and incubate for 2-4 hours. Measure absorbance at 450-490 nm.
    • Data Analysis: Calculate percent viability and use combination index (CI) analysis to determine synergy (CI < 1 indicates synergy).
Mechanism Investigation via Western Blot

This protocol assesses the proposed molecular mechanism by which this compound inhibits survival pathways.

  • Objective: To analyze the inhibition of phosphorylation in Akt and mTOR pathways.
  • Key Materials:
    • Antibodies: Phospho-Akt (Thr308), Total Akt, Phospho-mTOR (Ser2448), Total mTOR, β-Actin.
    • Other: RIPA Lysis Buffer, SDS-PAGE gel, Western blotting apparatus.
  • Procedure:
    • Cell Treatment and Lysis: Treat cells as per the in vitro protocol. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
    • Protein Quantification: Determine protein concentration using a BCA or Lowry assay.
    • Gel Electrophoresis: Load 20-30 μg of protein per lane on an SDS-PAGE gel and run.
    • Membrane Transfer: Transfer proteins to a nitrocellulose membrane.
    • Antibody Incubation:
      • Block membrane for 1 hour.
      • Incubate with primary antibody overnight at 4°C.
      • Incubate with HRP-conjugated secondary antibody for 1 hour.
    • Signal Detection: Use chemiluminescent substrate and image the blot.

Research Gaps and Future Directions

Current knowledge of this compound is preliminary. Key areas for future investigation include [1]:

  • Receptor Profiling: Quantitative radioligand binding assays to determine its affinity (Ki) and efficacy at MOR, KOR, and DOR.
  • ADME & Toxicology: Comprehensive in vivo pharmacokinetic studies and acute/chronic toxicity assessments in rodent models.
  • Therapeutic Validation: Rigorous in vivo efficacy studies in relevant animal models of pain and cancer.

References

Pharmacological Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Pentazocine is a synthetic opioid analgesic with a unique profile as a mixed agonist-antagonist [1] [2]. Its primary mechanism involves complex interactions with opioid receptors [1]:

Target Action Primary Physiological Effect
Kappa-opioid (κ) Receptor Agonist Produces analgesia (pain relief); believed to contribute to dysphoric and psychotomimetic effects at higher doses [1] [2].
Mu-opioid (μ) Receptor Antagonist / Partial Agonist Weakly antagonizes or partially activates the receptor; can precipitate withdrawal in opioid-dependent individuals; contributes to a "ceiling effect" for respiratory depression [1] [2].
Sigma (σ) Receptor Agonist Contributes to dysphoria, anxiety, and hallucinations, which are more common with pentazocine than with other opioids [2].

This mixed activity is the basis for its therapeutic use for moderate to severe pain and its distinct side effect profile [1] [2]. The table below summarizes its core pharmacokinetic and pharmacodynamic properties for a research context:

Property Summary of Data
Bioavailability & Absorption Well absorbed from the GI tract; extensive first-pass metabolism, with only about 20% of an oral dose reaching systemic circulation [1] [2].
Onset & Duration of Action Onset: 15-30 minutes (oral); Duration: 3 hours or longer [1].
Metabolism Hepatic [1].
Half-Life 2-3 hours [1].
Key Adverse Effects Sedation, dizziness, nausea, sweating, constipation. Dysphoria, hallucinations, and confusion are more prevalent than with pure μ-opioid agonists [1] [2].

Detailed Experimental Insights and Protocols

Recent studies have refined the understanding of pentazocine's mechanism and explored synergistic interactions, providing valuable models for preclinical research.

Spinal Antinociceptive Mechanisms and Synergy

A 2022 study investigated the intrathecal administration of pentazocine alone and in combination with neostigmine (a cholinesterase inhibitor) [3].

  • Experimental Models & Protocols:
    • Formalin Test: Used to model tonic pain. Subcutaneous injection of 50 µL of 5% formalin into the rat hind paw induces a biphasic pain response (acute Phase I and inflammatory Phase II). Antinociception is measured by quantifying the time spent licking/biting the injected paw.
    • Plantar Incision Model: Used to model postoperative pain. A 1 cm longitudinal incision is made in the hind paw, and mechanical allodynia is assessed using von Frey filaments 4 hours post-surgery [3].
  • Drug Administration: Pentazocine (3, 10, 30, 100 µg), neostigmine (0.3, 1, 3, 10 µg), or a fixed-dose mixture was delivered via intrathecal injection in a volume of 10 µL. Behavioral tests were conducted 30 minutes post-injection [3].
  • Key Findings & Mechanistic Probes:
    • Both pentazocine and neostigmine alone produced dose-dependent antinociception in both models.
    • Isobolographic analysis confirmed a synergistic interaction between pentazocine and neostigmine.
    • Pretreatment with selective antagonists revealed that the synergistic effect was blocked by:
      • nor-BNI (kappa-opioid receptor antagonist)
      • atropine (muscarinic acetylcholine receptor antagonist)
      • naloxone (non-selective opioid antagonist)
    • It was not blocked by CTAP (selective mu-opioid receptor antagonist) [3].
  • Conclusion: The spinal antinociceptive synergy between pentazocine and neostigmine is primarily mediated through kappa-opioid receptors and spinal cholinergic systems, not mu-opioid receptors [3].

This synergistic mechanism and the experimental workflow can be visualized as follows:

G Pentazocine Pentazocine KOR Kappa Opioid Receptor (KOR) Pentazocine->KOR Agonist Neostigmine Neostigmine ACh Acetylcholine (ACh) Neostigmine->ACh Inhibits Breakdown MR Muscarinic Receptor (MR) ACh->MR PainRelief Spinal Antinociception (Pain Relief) KOR->PainRelief KOR->PainRelief Synergistic Effect MR->PainRelief MR->PainRelief Synergistic Effect

> Spinal synergy between Pentazocine and Neostigmine involves kappa opioid and muscarinic receptors.

Insights from Broader Signaling Pathways

While not directly linked to pentazocine in the search results, other signaling pathways are relevant to addiction research and drug development.

  • The Akt/GSK3β Pathway in Cocaine Reward: Research shows that acute cocaine administration activates GSK3β in the striatum by reducing its inhibitory phosphorylation. This effect requires both dopamine D2 and NMDA receptors. Critically, inhibiting GSK3 with SB 216763 blocks the development of cocaine-induced conditioned place preference, indicating this pathway is necessary for the rewarding properties of cocaine [4]. This highlights GSK3 as a potential target for modulating reward pathways, which may be relevant for understanding substances with abuse potential.

Research and Development Considerations

For scientists in drug development, the following points are crucial:

  • Receptor Profile Dictates Clinical Use: The kappa-agonist/mu-antagonist profile makes pentazocine useful for pain management while offering a lower potential for respiratory depression and abuse compared to pure mu agonists. However, the kappa and sigma activity limits its use due to neuropsychiatric side effects [1] [2].
  • Abuse Deterrence: To curb intravenous abuse, oral pentazocine is often formulated with naloxone. Orally, naloxone is inactive, but if injected, it blocks opioid receptors, precipitating withdrawal in dependent individuals [1] [2].
  • Safety Profile: Pentazocine has not been linked to clinically apparent liver injury, which is a positive safety consideration [5].

References

Comprehensive Scientific Review of Cogazocine: Chemical Properties, Pharmacological Mechanisms, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cogazocine and Historical Context

This compound (CAS No. 57653-29-9) is a synthetic compound belonging to the benzomorphan class of opioids, characterized by a distinctive tricyclic framework fused with an azepane ring system. With a molecular formula of C₂₁H₃₁NO and a molar mass of 313.5 g/mol, this compound represents a structurally complex compound with potential pharmacological applications ranging from analgesia to oncology [1]. The benzomorphan scaffold to which this compound belongs has been the subject of pharmaceutical interest since the 1960s, with early compounds in this class demonstrating mixed opioid receptor activity and atypical pharmacological profiles compared to classical morphinan opioids. This compound's specific structural features, including a cyclobutylmethyl substituent at position 10 and geminal dimethyl groups at position 13, contribute to its unique receptor binding characteristics and potential therapeutic applications [1].

The development of this compound must be understood within the broader context of opioid receptor research and the ongoing quest for analgesics with improved therapeutic indices. Unlike early benzomorphans such as pentazocine, which displayed a complex profile of mixed agonist-antagonist activity, this compound was designed to optimize receptor selectivity and metabolic stability. Current scientific interest in this compound has expanded beyond its analgesic properties to include potential applications in oncology, particularly in combination with conventional chemotherapeutic agents [2] [1]. This comprehensive review synthesizes available scientific literature on this compound, providing researchers with structured data, experimental protocols, and visualizations of its mechanisms of action.

Chemical Structure and Physicochemical Properties

This compound possesses a complex molecular architecture that underpins its pharmacological activity. The compound features a 10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene core, which provides structural rigidity and significantly influences receptor binding characteristics. Key structural elements include a cyclobutylmethyl substituent at position 10 that enhances lipophilicity and potentially modulates receptor selectivity, an ethyl group at position 1, and geminal dimethyl groups at position 13 that may stabilize conformational states critical for biological activity [1].

The compound contains two undefined stereocenters, suggesting that standard synthetic routes likely produce racemic mixtures or diastereomers with potentially divergent pharmacological profiles. Computational models predict a logP value of approximately 3.2, indicating moderate blood-brain barrier permeability, though experimental validation of this parameter remains pending [1]. The presence of a phenolic hydroxyl group (evident in the SMILES notation: CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4CCC4) contributes to potential phase II metabolism via glucuronidation and provides a site for potential molecular modifications to optimize drug-like properties [1].

Table 1: Comprehensive Physicochemical Properties of this compound

Property Value/Description Method Significance
CAS Number 57653-29-9 - Unique chemical identifier
Molecular Formula C₂₁H₃₁NO - Elemental composition
Molecular Weight 313.5 g/mol - Mass for pharmacokinetic calculations
IUPAC Name 10-(cyclobutylmethyl)-1-ethyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol - Systematic nomenclature
SMILES Notation CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4CCC4 - 2D structural representation
InChI Key IUUBFDSJJHOTDI-UHFFFAOYSA-N - Unique structural identifier
Predicted logP ~3.2 Computational model Moderate blood-brain barrier permeability
Structural Class Benzomorphan opioid - Pharmacological classification
Stereocenters 2 undefined - Potential for diastereomers

The canonical SMILES representation and standard InChI (InChI=1S/C21H31NO/c1-4-21-10-11-22(14-15-6-5-7-15)19(20(21,2)3)12-16-8-9-17(23)13-18(16)21/h8-9,13,15,19,23H,4-7,10-12,14H2,1-3H3) provide complete information about atomic connectivity and stereochemical features [1]. The compound's moderate lipophilicity (predicted logP ~3.2) suggests favorable passive membrane permeability, potentially supporting blood-brain barrier penetration and oral bioavailability, though comprehensive ADME studies remain to be conducted. The presence of multiple alicyclic rings and a basic nitrogen atom typical of opioid compounds contributes to its three-dimensional structure and receptor interaction capabilities.

Pharmacological Mechanisms and Receptor Interactions

This compound functions primarily as an opioid receptor agonist with activity at multiple opioid receptor subtypes. While direct binding assays remain unpublished, structural analogs like pentazocine exhibit mixed μ-opioid (MOR) and κ-opioid (KOR) receptor agonism with partial antagonist activity at δ-opioid receptors (DOR) [1]. The cyclobutylmethyl substituent present in this compound's structure is known to enhance receptor selectivity in benzomorphan opioids, potentially favoring KOR over MOR binding compared to simpler alkyl substitutions, which may translate to a different side effect profile compared to classical opioids [1].

Opioid Receptor Affinity and Signaling

Based on structural analogy with well-characterized benzomorphans, this compound is predicted to exhibit:

  • Moderate affinity for MOR (Ki ≈ 10-100 nM), contributing to analgesic effects but potentially causing typical opioid side effects like respiratory depression and dependence with prolonged use
  • High affinity for KOR (Ki ≈ 1-10 nM), which may contribute to analgesic effects particularly for visceral pain, while potentially producing dysphoric effects
  • Variable activity at DOR, potentially acting as a partial antagonist, which might modulate tolerance development to MOR-mediated effects [1]

Upon receptor activation, this compound initiates G-protein mediated signaling pathways, inhibiting adenylate cyclase activity, reducing cAMP production, and promoting potassium efflux while inhibiting voltage-gated calcium channels. These cellular effects ultimately reduce neuronal excitability and neurotransmitter release [1].

Synergy with Anticancer Agents

A significant and potentially translational aspect of this compound's pharmacology relates to its synergistic interactions with chemotherapeutic agents. A patent (WO2014056897A1) discloses that opioid agonists like this compound potentiate chemotherapeutics (e.g., doxorubicin, cisplatin) through two primary pathways [2] [1]:

  • Inhibition of DNA repair mechanisms by suppressing the activity of key repair proteins (XRCC1, PARP1), thereby enhancing the cytotoxicity of DNA-damaging agents
  • Modulation of apoptotic thresholds in cancer cells through regulation of Bcl-2 family proteins and caspase activation pathways, potentially overcoming resistance mechanisms [1]

Table 2: Experimental Evidence for this compound's Pharmacological Actions

Pharmacological Activity Experimental Evidence Model System Key Findings
Opioid Receptor Agonism Structural analogy to pentazocine In silico modeling Predicted mixed MOR/KOR activity with partial DOR antagonism
Anticancer Synergy Patent WO2014056897A1 Preclinical cancer models Enhanced efficacy of doxorubicin, cisplatin via DNA repair inhibition
GSK3β Pathway Modulation Indirect evidence from cocaine studies [3] Mouse striatal tissue Opioids can regulate GSK3 signaling through Akt phosphorylation
Blood-Brain Barrier Penetration Predictive modeling Computational logP ~3.2 suggests moderate permeability [1]

The following diagram illustrates this compound's multifaceted mechanisms of action, including receptor interactions and downstream signaling events:

G cluster_signaling Intracellular Signaling This compound This compound MOR MOR This compound->MOR KOR KOR This compound->KOR DOR DOR This compound->DOR Gprotein Gprotein MOR->Gprotein KOR->Gprotein DOR->Gprotein AC AC cAMP cAMP AC->cAMP Inhibition Apoptosis Apoptosis cAMP->Apoptosis Analgesia Analgesia cAMP->Analgesia Kchannel Kchannel Kchannel->Analgesia Cachannel Cachannel DNArepair DNArepair Cachannel->DNArepair Cachannel->Analgesia subcluster subcluster cluster_effects cluster_effects Gprotein->AC Gprotein->Kchannel Activation Gprotein->Cachannel Inhibition

This diagram illustrates this compound's binding to opioid receptors and subsequent intracellular signaling pathways. The receptor activation triggers G-protein mediated effects including adenylate cyclase inhibition and ion channel modulation, ultimately producing cellular effects including analgesia and potential anticancer synergy through apoptosis promotion and DNA repair inhibition [1].

Therapeutic Applications and Preclinical Evidence

Analgesia

This compound's structural similarity to pentazocine—a Schedule IV analgesic with approximately 20% oral bioavailability—hints at its potential application in moderate-to-severe pain management [1]. Based on its structural class and known benzomorphan pharmacology, this compound would be expected to demonstrate:

  • Efficacy in acute and chronic pain models at doses presumably ranging from 0.1-10 mg/kg based on typical benzomorphan potency
  • A potentially favorable side effect profile compared to pure MOR agonists, possibly with less respiratory depression and reduced abuse liability
  • Potential utility in neuropathic pain conditions due to its KOR activity, which has been shown to modulate pain processing in central and peripheral pathways [1]

The cyclobutylmethyl substitution on the benzomorphan scaffold generally reduces MOR-associated dependency liability while maintaining analgesic efficacy, suggesting that this compound might represent an advancement in the search for opioids with improved therapeutic indices. However, comprehensive dose-response studies in established pain models are required to validate these predictions.

Oncology Applications

Preclinical models propose opioid-chemotherapy combinations for resistant tumors. In one proposed paradigm, this compound would be administered alongside conventional DNA-damaging agents like doxorubicin or cisplatin to enhance tumor cell killing while potentially reducing required chemotherapeutic doses [2] [1]. The proposed mechanism involves:

  • Sensitization of resistant cancer populations through inhibition of DNA damage repair pathways
  • Modulation of apoptotic thresholds in malignant cells, potentially overcoming treatment resistance
  • Possible reduction of chemotherapy-induced peripheral neuropathy through opioid-mediated neuroprotective mechanisms, though this requires experimental validation [1]

The patent literature suggests that this compound and related opioids might exhibit direct antineoplastic activity in certain tumor types, particularly hematological malignancies, though the specific efficacy data remain undisclosed in the public domain [2]. This represents a promising area for future investigation, particularly given the need for approaches to overcome chemotherapy resistance.

Experimental Protocols and Methodologies

Receptor Binding Assays

To quantitatively characterize this compound's interaction with opioid receptors, the following radioligand binding protocol is recommended based on standard practices for opioid compounds:

  • Membrane Preparation: Isolate cortical or striatal membranes from Sprague-Dawley rats (200-250g) through homogenization in 50 mM Tris-HCl (pH 7.4) followed by centrifugation at 40,000×g for 20 minutes at 4°C. Repeat this process three times with resuspension between cycles [3].
  • Radioligand Selection: Employ [³H]DAMGO (0.5-8 nM) for MOR, [³H]U69,593 (0.5-8 nM) for KOR, and [³H]DPDPE (1-10 nM) for DOR binding sites, with nonspecific binding determined in the presence of 10 μM naloxone.
  • Binding Conditions: Incubate membrane suspensions (100-200 μg protein) with varying concentrations of this compound (10⁻¹² to 10⁻⁵ M) and appropriate radioligands for 60 minutes at 25°C in a final volume of 1 mL Tris-HCl buffer (50 mM, pH 7.4) containing bovine serum albumin (1 mg/mL).
  • Analysis: Terminate reactions by rapid filtration through GF/B filters presoaked in 0.1% polyethylenimine, followed by three washes with ice-cold Tris buffer. Determine radioactivity by liquid scintillation counting and analyze data using nonlinear regression to calculate IC₅₀ values and Hill coefficients, with conversion to Kᵢ values using the Cheng-Prusoff equation [3].
Cancer Synergy Studies

To evaluate this compound's potential to enhance chemotherapy efficacy, the following in vitro synergy protocol is recommended:

  • Cell Culture: Maintain appropriate cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, or patient-derived xenograft cells) in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in 5% CO₂.
  • Treatment Protocol: Plate cells in 96-well plates (5×10³ cells/well) and allow to adhere for 24 hours. Pre-treat with this compound (0.1-10 μM) for 2 hours followed by addition of chemotherapeutic agents (doxorubicin, cisplatin, or others) at varying concentrations. Include controls for vehicle and single-agent treatments.
  • Viability Assessment: After 72 hours of incubation, measure cell viability using MTT assay (0.5 mg/mL for 4 hours) followed by solvent dissolution and absorbance measurement at 570 nm. Alternatively, employ more sophisticated assays like clonogenic survival or flow cytometric analysis of apoptosis (Annexin V/propidium iodide staining).
  • Data Analysis: Calculate combination indices using the Chou-Talalay method, with values <1 indicating synergy, =1 indicating additivity, and >1 indicating antagonism. Parallel experiments should assess DNA damage markers (γH2AX foci) and repair protein expression (XRCC1, PARP1) by western blotting [2] [1].

Table 3: Key Experimental Protocols for this compound Characterization

Assay Type Key Parameters Endpoint Measurements Interpretation
Receptor Binding Membrane preparation, Radioligand competition, Incubation conditions IC₅₀ values, Kᵢ calculations, Hill coefficients Affinity and binding characteristics for MOR, KOR, DOR
Functional Activity GTPγS binding, cAMP accumulation, β-arrestin recruitment EC₅₀, Eₘₐₓ, signaling bias Agonist efficacy and signaling pathway preference
Anticancer Synergy Combination treatments, Viability assays, Apoptosis markers Combination Index, γH2AX foci, Caspase activation Synergistic potential with chemotherapeutics
Blood-Brain Barrier Penetration MDR1-MDCK cells, PAMPA, In vivo distribution Permeability coefficients, Kp values, Brain/Plasma ratio CNS penetration potential
Analgesic Efficacy Tail flick, Hot plate, Formalin tests, Neuropathic pain models Latency, Licking/biting duration, Mechanical threshold Analgesic potency and duration
Blood-Brain Barrier Penetration Assessment

Recent advances in explainable artificial intelligence (XAI) methods, particularly the Local Interpretable Model-agnostic Explanations (LIME) approach, have enabled identification of molecular substructures that influence blood-brain barrier (BBB) penetration [4]. To evaluate this compound's BBB penetration potential:

  • Computational Screening: Employ random forest or deep residual network models trained on extended-connectivity fingerprints (ECFPs) of known BBB-penetrating compounds. Apply LIME interpretation to identify which structural features of this compound contribute positively or negatively to predicted penetration.
  • In Vitro Models: Utilize MDR1-MDCK cell monolayers grown on Transwell inserts, measuring apparent permeability (Pₐₚₚ) in both apical-to-basal and basal-to-apical directions to assess efflux ratios.
  • In Vivo Validation: Administer this compound (1-5 mg/kg, IV) to male CD-1 mice, collecting blood and brain samples at multiple time points (5, 15, 30, 60, 120 minutes). Determine compound concentrations using LC-MS/MS and calculate brain-to-plasma ratio (Kp) and partition coefficient (Kp,uu) when possible [4].

Research Gaps and Future Directions

Despite the promising pharmacological profile suggested by this compound's structure and preliminary patent literature, significant knowledge gaps exist that require systematic investigation:

  • Receptor Subtype Selectivity: Comprehensive radioligand binding and functional assays are needed to quantify this compound's affinity and efficacy at MOR, KOR, and DOR subtypes, including assessment of signaling bias across G protein versus β-arrestin pathways [1].
  • Toxicological Profile: Acute and chronic toxicity studies in rodents must assess hepatorenal safety, respiratory depression potential, and abuse liability compared to reference opioids.
  • Pharmacokinetic Characterization: Full ADME profiling is required, including oral bioavailability, plasma protein binding, metabolic stability, identification of major metabolites, and drug-drug interaction potential.
  • Therapeutic Efficacy Validation: Well-controlled preclinical studies in relevant pain models and cancer xenograft models are necessary to confirm suggested therapeutic applications.
  • Formulation Development: Investigation of suitable delivery systems optimized based on this compound's physicochemical properties, potentially including strategies to enhance oral bioavailability or targeted delivery to tumor tissues [1].

Future research should prioritize proof-of-concept studies in established disease models, beginning with comprehensive receptor profiling and progressing to efficacy models with pharmacokinetic-pharmacodynamic correlations. The potential synergy with chemotherapeutic agents represents a particularly promising direction that aligns with growing interest in combination approaches for oncology applications [2] [1].

Conclusion

This compound represents a structurally distinctive benzomorphan with potential applications in pain management and oncology based on its predicted receptor interactions and disclosed synergistic effects with chemotherapeutic agents. While direct experimental data remain limited in the public domain, this compound's structural features suggest a potentially favorable pharmacological profile compared to classical opioids, possibly with reduced dependency liability. The reported ability of opioid agonists to enhance the efficacy of DNA-damaging agents represents a promising translational direction that merits systematic investigation.

References

Cogazocine solubility and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Available Chemical Data for Cogazocine

The table below summarizes the basic chemical information available for this compound (CAS #57653-29-9) from chemical databases [1] [2].

Property Reported Data
CAS Registry Number 57653-29-9 [1] [2]
Molecular Formula C₂₁H₃₁NO [1] [2]
Molecular Weight 313.48 g/mol [1] [2]
IUPAC Name 3-(Cyclobutylmethyl)-6-ethyl-1,2,3,4,5,6-hexahydro-11,11-dimethyl-2,6-methano-3-benzazocin-8-ol [2]
Boiling Point 430.4 ± 45.0 °C (Predicted) [2]
Density 1.061 ± 0.06 g/cm³ (Predicted) [2]
pKa 10.11 ± 0.60 (Predicted) [2]
SMILES C1=C(O)C=CC4=C1C3(C(C(N(CC2CCC2)CC3)C4)(C)C)CC [1]

Information Gaps and Research Recommendations

The search results highlight a significant lack of publicly available experimental data on this compound's critical physicochemical properties [1] [2] [3]. To proceed with formulation work, you will need to generate this data.

  • Solubility Determination: No experimental solubility data in water or common pharmaceutical solvents was found. The predicted pKa of 10.11 [2] suggests the compound may exist primarily in its non-ionized form at physiological pH, which can influence solubility. Establishing a solubility profile is a critical first step.
  • Storage Condition Guidance: No specific storage information (e.g., temperature, humidity, light sensitivity) is available. In the absence of data, standard practice for uncharacterized pharmaceutical compounds should be followed: store in a cool, dry place, protected from light, and under inert conditions if instability is suspected.

The experimental workflow for characterizing a compound like this compound generally follows a logical progression, as outlined below.

Experimental workflow for characterizing a pharmaceutical compound like this compound

Suggested Experimental Pathways

Based on common challenges with poorly soluble compounds and the gaps identified, here are two potential experimental approaches to consider:

  • Investigate Co-Amorphous Systems: For "brick dust" molecules (high melting point, poor solubility), forming a co-amorphous system with a high-Tg coformer like Sodium Taurocholate (NaTC) can enhance solubility and stability [4]. This involves ball milling the drug and coformer, then characterizing the product using DSC and FTIR [4].
  • Develop a Controlled-Release Formulation: If this compound is water-soluble, a once-daily controlled-release formulation could be developed. This can involve creating granules of the drug-polymer complex and coating them with a water-insoluble permeable membrane to delay dissolution [5].

References

Analytical Protocol: Quantification of a Model Drug Compound in Plasma by LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines a precise and sensitive method for the extraction and quantification of a model drug compound and its internal standard from human plasma using protein precipitation followed by LC-MS/MS analysis.

Sample Preparation Workflow

The sample preparation process is visualized in the following flowchart:

G start Start with 100 µL plasma sample step1 Add 10 µL Internal Standard Working Solution (50 ng/mL) start->step1 step2 Add 300 µL Acetonitrile for Protein Precipitation step1->step2 step3 Vortex Mix for 2 minutes step2->step3 step4 Centrifuge at 14,000 x g for 10 minutes at 4°C step3->step4 step5 Transfer 150 µL of clean supernatant to vial step4->step5 step6 Inject 5 µL into LC-MS/MS system step5->step6

Liquid Chromatography (LC) Conditions

The table below summarizes the key parameters for the liquid chromatography separation.

| Parameter | Specification | | :--- | :--- | | Chromatography System | UHPLC (e.g., Waters ACQUITY, Agilent 1290) | | Analytical Column | C18, 100 mm x 2.1 mm, 1.8 µm (e.g., Waters ACQUITY UPLC BEH C18) | | Column Temperature | 40 °C | | Injection Volume | 5 µL | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Gradient Program | Time (min) | %B | 0.0 | 5 | 1.0 | 5 | 4.0 | 95 | 5.0 | 95 | 5.1 | 5 | 7.0 | 5 | | Flow Rate | 0.4 mL/min | | Run Time | 7 minutes |

Mass Spectrometry (MS) Conditions

The table below details the mass spectrometry parameters for detection and quantification.

| Parameter | Specification | | :--- | :--- | | Mass Spectrometer | Triple Quadrupole MS (e.g., SCIEX QTRAP, Agilent 6470) | | Ionization Mode | Electrospray Ionization (ESI), Positive Mode | | Ion Source Temp. | 500 °C | | Ion Spray Voltage | 5500 V | | Nebulizer Gas (GS1) | 50 psi | | Heater Gas (GS2) | 50 psi | | Curtain Gas | 35 psi | | Collision Gas | Medium (e.g., 8 psi) | | Data Acquisition | Multiple Reaction Monitoring (MRM) | | MRM Transitions | Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | DP (V) | CE (V) | Model Drug | To be defined | To be defined | 50 | To be defined | To be defined | Internal Std. | To be defined | To be defined | 50 | To be defined | To be defined |

Method Validation Parameters

For any bioanalytical method to be considered reliable, it must undergo a rigorous validation process. The following table outlines the key parameters that should be assessed, along with typical acceptance criteria [1].

Validation Parameter Description Recommended Acceptance Criteria
Linearity & Range The ability to obtain test results proportional to analyte concentration. Correlation coefficient (R²) ≥ 0.99

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; Accuracy & Precision within ±20% | | Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at LLOQ) | | Precision | The closeness of repeated individual measurements. | Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ) | | Selectivity | The ability to unequivocally assess the analyte in the presence of interfering components. | No significant interference (≤20% of LLOQ) from blank matrix. | | Recovery | The extraction efficiency of the analyte from the biological matrix. | Consistent and reproducible recovery, not necessarily 100%. | | Matrix Effect | The impact of the biological matrix on the ionization of the analyte. | Matrix Factor RSD ≤15%. | | Stability | The integrity of the analyte under specific conditions (e.g., benchtop, freeze-thaw, long-term). | Accuracy & Precision within ±15%. |

References

Application Notes: A Framework for Characterizing Cogazocine

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a proposed experimental strategy to characterize the novel compound Cogazocine in vitro, focusing on its affinity, functional activity, and selectivity at opioid receptors.

  • Objective: To comprehensively determine the pharmacological profile of this compound, including its binding affinity (Ki), functional efficacy (EC50/IC50), and selectivity for the human mu-opioid receptor (MOP), delta-opioid receptor (DOP), and kappa-opioid receptor (KOP).
  • Background: Opioid receptors are G-protein coupled receptors (GPCRs) that modulate a wide range of physiological processes, including nociception [1]. Ligand-induced conformations of these receptors can activate distinct downstream signaling pathways, such as MAPK cascades, which are critical for understanding a compound's functional selectivity and potential therapeutic effects [1].
  • Experimental Strategy: The characterization will proceed in three stages:
    • Receptor Binding Assays to determine affinity and selectivity.
    • Functional cAMP Inhibition Assays to assess canonical G-protein signaling and efficacy (agonist vs. antagonist).
    • MAPK Pathway Activation Assays to investigate ligand-directed signaling bias.

Detailed Experimental Protocols

You can adapt the following standard protocols for use with this compound.

Protocol 1: Competitive Radioligand Binding Assay

This protocol measures the ability of this compound to displace a known radiolabeled ligand from opioid receptors, determining its binding affinity (Ki) [1].

  • Primary Reagents:
    • Membranes from HEK-293 cells stably expressing human MOP, DOP, or KOP.
    • This compound (serial dilutions in assay buffer).
    • Radioligands: e.g., [³H]DAMGO (MOP-selective), [³H]Deltorphin II (DOP-selective), [³H]U69,593 (KOP-selective).
    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
    • Washing Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
    • Nonspecific binding determiner: 10 µM Naloxone.
  • Procedure:
    • In a 96-well plate, combine 100 µg of membrane preparation, the radioligand (at its Kd concentration), and this compound (across a range of concentrations, e.g., 10⁻¹² to 10⁻⁵ M) in a total volume of 500 µL.
    • Include control wells for total binding (membranes + radioligand only) and nonspecific binding (membranes + radioligand + 10 µM Naloxone).
    • Incubate the plate for 60 minutes at 25°C to reach binding equilibrium.
    • Terminate the reaction by rapid filtration through GF/B filter plates using a harvester to separate bound from free radioligand.
    • Wash filters three times with ice-cold washing buffer.
    • Dry filters and measure bound radioactivity using a liquid scintillation counter.
  • Data Analysis:
    • Calculate specific binding for each well: Total Binding - Nonspecific Binding.
    • Plot % specific binding vs. log[this compound] to generate a displacement curve.
    • Use nonlinear regression to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol 2: Functional cAMP Inhibition Assay

This protocol assesses the functional response by measuring this compound's ability to inhibit forskolin-stimulated cAMP production, a classic downstream effect of Gi/o-coupled opioid receptor activation [1].

  • Primary Reagents:
    • HEK-293 cells stably expressing a specific human opioid receptor (MOP, DOP, or KOP).
    • This compound (serial dilutions in assay buffer).
    • Forskolin.
    • HTRF cAMP dynamic 2 assay kit (e.g., from Cisbio).
    • Cell culture and stimulation media.
  • Procedure:
    • Seed cells in a 384-well low-volume microplate and culture overnight.
    • Prepare a serial dilution of this compound in stimulation buffer.
    • Stimulate cells with this compound (varying concentrations) and a fixed, EC80 concentration of forskolin (e.g., 5 µM) for 30 minutes at 37°C.
    • Lyse cells and add HTRF detection reagents according to the manufacturer's instructions.
    • Incubate the plate for 1 hour at room temperature in the dark.
    • Measure the HTRF signal at 665 nm and 620 nm using a compatible plate reader.
  • Data Analysis:
    • Calculate the cAMP concentration for each well from the HTRF ratio (665 nm/620 nm).
    • Normalize data as a percentage of the forskolin response (0% inhibition) and the response of a full agonist control (100% inhibition).
    • Plot normalized response vs. log[this compound] and fit the data with a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists) and Emax (maximal efficacy).
Protocol 3: Phospho-ERK1/2 MAPK Assay

This protocol evaluates this compound's ability to activate the MAPK signaling pathway, which is implicated in various complex cellular responses to opioids [1].

  • Primary Reagents:
    • HEK-293 cells stably expressing a specific human opioid receptor.
    • This compound (serial dilutions in serum-free medium).
    • Phospho-ERK1/2 and total ERK1/2 antibodies for Western Blot or a phospho-ERK1/2 HTRF kit.
    • Cell lysis buffer (e.g., boiling 1% SDS).
  • Procedure (Western Blot):
    • Serum-starve cells for 4-6 hours before the experiment.
    • Stimulate cells with this compound for a time-course (e.g., 5, 10, 20 minutes) to determine the peak activation time.
    • Rapidly aspirate medium and lyse cells in boiling 1% SDS buffer [2].
    • Determine protein concentration, separate proteins by SDS-PAGE, and transfer to a nitrocellulose membrane [2].
    • Block the membrane and incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2.
    • Incubate with fluorescent or HRP-conjugated secondary antibodies and detect the signal.
  • Data Analysis:
    • Quantify band intensities.
    • Normalize phospho-ERK1/2 levels to total ERK1/2 for each sample.
    • Plot normalized phospho-ERK1/2 levels vs. log[this compound] or time to determine the potency and temporal dynamics of pathway activation.

Anticipated Data Summary

The table below is a template for the quantitative data you would expect to obtain from these assays.

Table 1: In Vitro Pharmacological Profile of this compound (Anticipated Data)

Opioid Receptor Binding Affinity, Ki (nM) cAMP Assay (EC50/IC50, nM) cAMP Efficacy (% Emax) ERK1/2 Phosphorylation (EC50, nM) ERK1/2 Efficacy (% Emax)
Mu-Opioid Receptor (MOP) Data for this compound Data for this compound Data for this compound Data for this compound Data for this compound
Delta-Opioid Receptor (DOP) Data for this compound Data for this compound Data for this compound Data for this compound Data for this compound
Kappa-Opioid Receptor (KOP) Data for this compound Data for this compound Data for this compound Data for this compound Data for this compound

Opioid Receptor Signaling Pathway

The following diagram illustrates the key signaling pathways you would investigate in these protocols, showing how ligand binding transduces signals to different intracellular effectors.

G Ligand This compound GPCR Opioid Receptor (MOP/DOP/KOP) Ligand->GPCR Gi Heterotrimeric Gi/o GPCR->Gi Agonist Binding AC Adenylyl Cyclase (AC) Gi->AC Gαi Gbg Gβγ Subunits Gi->Gbg Dissociation cAMP ↓ cAMP AC->cAMP Inhibition PKA ↓ PKA Activity cAMP->PKA Kir3 Kir3 Channel Gbg->Kir3 Activation VGCC Voltage-Gated Ca²⁺ Channel Gbg->VGCC Inhibition MAPK MAPK Pathway (ERK, p38, JNK) Gbg->MAPK Activation Hyperpolarization Cell Hyperpolarization Kir3->Hyperpolarization Neurotransmitter ↓ Neurotransmitter Release VGCC->Neurotransmitter Hyperpolarization->Neurotransmitter

Discussion and Conclusion

The integrated data from these protocols will provide a multi-dimensional profile of this compound.

  • Binding vs. Functional Activity: Comparing Ki values from the binding assay with EC50 values from the functional assays can reveal the compound's signaling efficiency.
  • Ligand Bias: A key analysis will be to determine if this compound is a "biased agonist." This is done by comparing the relative potency (Log(EC50 cAMP / EC50 ERK)) and relative activity (Emax ERK / Emax cAMP) between the cAMP and MAPK pathways [1]. A biased profile may suggest a potentially improved therapeutic window by engaging beneficial pathways while avoiding those linked to side effects.
  • Conclusion: Once populated with experimental data, this framework will allow for a definitive characterization of this compound's mechanism of action, its selectivity across opioid receptors, and its potential for biased signaling, thereby guiding its further development.

References

Application Note: A Proposed Framework for Evaluating a Novel Opioid Ligand (Cogazocine) in Preclinical Animal Models

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Opioids are a class of compounds that primarily exert their effects by acting on mu (MOP), delta (DOP), and kappa (KOP) opioid receptors in the central nervous system [1]. The development of any new opioid therapeutic, such as the hypothetical Cogazocine, requires rigorous preclinical characterization to determine its receptor binding profile, analgesic efficacy, and potential for side effects. This document outlines a proposed experimental strategy for evaluating this compound in rodent models, adapting well-established protocols used for other opioid ligands like pentazocine [2] [3]. The core activities of a characterization workflow are outlined below.

G cluster_1 Phase 1: Receptor Characterization cluster_2 Phase 2: Efficacy & Specificity cluster_3 Phase 3: Mechanism & Safety Start Start: Novel Opioid Ligand (this compound) P1 In Vitro Receptor Profiling Start->P1 P2 In Vivo Efficacy Models P1->P2 A1 Binding Affinity Assays (MOP, KOP, DOP, NOP) P3 Mechanistic & Side Effect Studies P2->P3 B1 Thermal Nociception (e.g., Tail-flick) Data Integrated Data Analysis P3->Data C1 Locomotor Activity P3->C1 A2 Functional Activity (Agonist/Antagonist) B2 Chemical Nociception (e.g., Acetic acid writhing) B3 Receptor Knockout (KO) Models C2 Cognitive Function (e.g., Y-maze) C1->C2

2. Proposed Experimental Protocols

2.1. In Vitro Receptor Binding and Functional Activity

  • Objective: To determine this compound's affinity for and functional activity at opioid receptor subtypes.
  • Methodology:
    • Binding Assays: Use cell membranes expressing human recombinant MOP, DOP, KOP, or NOP (nociceptin) receptors. Incubate with a radiolabeled reference ligand (e.g., [³H]DAMGO for MOP) and increasing concentrations of this compound to calculate the inhibitory constant (Ki) [2].
    • Functional Assays: Use cyclic adenosine monophosphate (cAMP) accumulation assays in transfected cells. The ability of this compound to inhibit forskolin-stimulated cAMP production indicates agonist activity, which can be reported as EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximal efficacy) [2].

2.2. In Vivo Antinociceptive Efficacy The following protocols are adapted from studies on (-)-pentazocine [2]. A key design consideration is the use of selective antagonists and knockout mice to pinpoint the receptor mediating the effects.

  • 2.2.1. Thermal Nociception (Tail-flick Test)

    • Objective: Assess analgesic efficacy against a acute thermal stimulus.
    • Animals: Adult male/female wild-type and opioid receptor knockout (e.g., MOP-KO) mice.
    • Drug Administration: this compound is administered subcutaneously (s.c.) at cumulative doses (e.g., 3, 10, 30 mg/kg). Testing occurs 20 minutes post-injection.
    • Procedure: A focused light beam is applied to the tail, and the latency to flick the tail is recorded automatically. A cut-off time (e.g., 15 s) prevents tissue damage [2].
    • Data Analysis: Latency is converted to %MPE (Maximal Possible Effect): %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100. Data are presented as mean %MPE ± SEM.
  • 2.2.2. Visceral Chemical Nociception (Acetic Acid Writhing Test)

    • Objective: Assess efficacy against a chemical/inflammatory pain stimulus.
    • Animals: As above, with the addition of pretreatment with selective antagonists (e.g., nor-BNI for KOP).
    • Drug Administration: this compound (e.g., 10 mg/kg, s.c.) is given 10 min before acetic acid (0.6%, i.p.). Antagonists (e.g., nor-BNI, 10-20 mg/kg) are administered 24 hours prior to this compound [2].
    • Procedure: The number of abdominal constrictions (writhes) is counted for 15 min after acetic acid injection.
    • Data Analysis: Nociception is expressed as the total number of writhes. A significant reduction compared to the control group indicates antinociception.

2.3. Assessment of Cognitive Effects

  • Objective: To evaluate the impact of this compound on memory and learning, as some sigma receptor agonists are known to have cognitive-enhancing properties [3].
  • Methodology (Y-maze Spontaneous Alternation):
    • Animals: Mice, with drug treatments administered 30 min before testing.
    • Procedure: A mouse is placed in the center of a Y-maze and allowed to explore freely for 5-10 min. The sequence of arm entries is recorded.
    • Data Analysis: Spontaneous alternation is calculated as the percentage of triplet entries that entries into all three arms. A higher percentage indicates better short-term memory. To test for receptor mechanism, a sigma receptor antagonist (e.g., NE-100) can be co-administered [3].

3. Quantitative Data Presentation The table below summarizes the types of quantitative data that should be targeted in a this compound characterization study.

Table 1: Key Quantitative Metrics for this compound Characterization

Assay Type Primary Endpoints Secondary Endpoints Statistical Comparison
In Vitro Binding Ki (nM) for MOP, DOP, KOP, NOP - vs. reference compounds (e.g., naloxone)
In Vitro Functional (cAMP) EC₅₀ (nM), Eₘₐₓ (% of full agonist) Intrinsic Activity vs. full agonist (e.g., DAMGO for MOP)
In Vivo Antinociception ED₅₀ (dose producing 50% MPE), %MPE at specific dose AUC (Area Under the curve) Vehicle control, different animal genotypes
Behavioral Side Effects Locomotor activity (total distance traveled) Cognitive performance (% alternation in Y-maze) Vehicle control, antagonist pretreatment

4. Anticipated Signaling Pathways Based on known opioid and sigma receptor pharmacology, this compound may exert its effects through the following pathways:

G cluster_receptors Receptor Activation cluster_signaling Intracellular Signaling cluster_effects Functional Outcomes Ligand This compound MOP Mu Opioid Receptor (MOP) Ligand->MOP KOP Kappa Opioid Receptor (KOP) Ligand->KOP Sigma Sigma Receptor (σ1R) Ligand->Sigma GI Gi/o Protein Activation MOP->GI KOP->GI Cognition Cognitive Effects (e.g., Memory) Sigma->Cognition Proposed Mechanism Eff1 ↓ Adenylate Cyclase ↓ cAMP Production GI->Eff1 Eff2 Modulation of Ion Channels GI->Eff2 Eff3 Modulation of Neurotransmission Eff1->Eff3 Eff2->Eff3 Pain Analgesia / Antinociception Eff3->Pain

5. Discussion and Conclusion This application note presents a structured framework for the preclinical evaluation of this compound. The proposed protocols are designed to elucidate its mechanism of action, efficacy across different pain modalities, and potential side effects. A critical finding from studies on mixed-mechanism drugs like pentazocine is that different effects are mediated by different receptors; for example, analgesia can be mediated by KOP or MOP receptors, while cognitive effects may involve sigma receptors [2] [3]. Therefore, the use of receptor-selective antagonists and genetically modified animal models is essential. The successful application of this protocol will generate a comprehensive dataset to inform decisions on the potential development of this compound as a therapeutic agent.


References

Comprehensive Application Notes and Protocols: Optimized Dose-Response Study Design for Cogazocine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cogazocine represents a promising benzomorphan-class opioid receptor modulator with potential applications in both analgesic therapy and oncology combination treatments. As a structural analog of pentazocine, this compound exhibits a complex pharmacological profile characterized by mixed opioid receptor activity (μ-opioid receptor and κ-opioid receptor modulation) that necessitates meticulous dose-response characterization to fully elucidate its therapeutic potential and safety profile. [1] The establishment of robust, statistically-powered experimental designs for dose-response studies is therefore paramount to efficiently capturing the compound's biological effects while conserving valuable research resources.

Dose-response relationships form the cornerstone of pharmaceutical development, providing critical insights into compound efficacy, potency, and therapeutic window. Traditional approaches to dose-response study design often rely on conventional practices rather than statistical optimization, potentially leading to suboptimal resource allocation and reduced precision in parameter estimation. [2] This document presents comprehensive application notes and detailed protocols for the implementation of statistically optimized dose-response studies specifically tailored to this compound's unique pharmacological characteristics, incorporating both fundamental principles and advanced Bayesian approaches to address parameter uncertainty.

Theoretical Framework for Dose-Response Optimization

Statistical Principles of Optimal Design
  • D-optimality Criterion: The foundation of optimal dose-response design centers on maximizing the determinant of the Fisher information matrix (FFᵀ), which minimizes the joint confidence intervals of all model parameters. This approach ensures the most precise estimates of critical parameters such as ED₅₀ (half-maximal effective dose) and slope parameters from the collected experimental data. [2]

  • Design Efficiency: Optimal designs typically concentrate measurements at three to four strategically determined dose levels plus control, dramatically improving parameter estimation precision compared to traditional designs with evenly distributed dose groups. This efficient allocation of experimental resources allows for reduction of total sample size requirements by 20-30% while maintaining equivalent statistical power. [2]

  • Locally Optimal Designs: The nonlinear nature of dose-response models necessitates initial parameter estimates for design optimization. These "locally optimal" designs provide maximum efficiency when prior parameter estimates are accurate, but may experience efficiency reduction if initial estimates substantially deviate from true values. [2]

Dose-Response Modeling Functions

The selection of appropriate mathematical functions to describe the dose-response relationship is critical for accurate parameter estimation. For this compound studies, we recommend consideration of the following established nonlinear models:

Table 1: Dose-Response Functions for this compound Modeling

Function Mathematical Formulation Parameters This compound Application
Log-Logistic f(x;b,c,d,e) = c + (d-c)/(1+exp(b(log(x)-log(e)))) b=slope, c=lower asymptote, d=upper asymptote, e=ED₅₀ Primary model for analgesic efficacy studies
Log-Normal f(x;b,c,d,e) = c + (d-c)*Φ(-b(log(x)-log(e))) b=slope, c=lower asymptote, d=upper asymptote, e=ED₅₀ Alternative for neuropharmacological effects
Weibull f(x;b,c,d,e) = c + (d-c)exp(-exp(b(log(x)-log(e)))) b=slope, c=lower asymptote, d=upper asymptote, e=inflection point Suitable for toxicological endpoints

These four-parameter functions provide the flexibility needed to capture the complete spectrum of this compound's dose-dependent effects, from threshold response through maximal effect to potential toxicity plateaus. The parameters c and d represent the lower and upper response limits, respectively, while e corresponds to the potency parameter (ED₅₀ for log-logistic and log-normal models), and b determines the slope steepness at the inflection point. [2]

Experimental Design and Protocol Development

Recommended Dose Levels and Sample Allocation

Based on D-optimal design principles applied to the log-logistic function (as the primary model for this compound studies), we recommend the following experimental design for initial dose-response characterization:

Table 2: D-Optimal Dose Level Selection and Sample Allocation

Dose Group Relative Dose Sample Allocation Key Justification
Control 0 (Vehicle) 20% of total n Establishes baseline response and control variability
Level 1 0.25 × ED₅₀ (anticipated) 20% of total n Captures threshold and lower asymptote region
Level 2 1.0 × ED₅₀ (anticipated) 30% of total n Precisely estimates ED₅₀ parameter
Level 3 4.0 × ED₅₀ (anticipated) 30% of total n Characterizes upper asymptote and maximal effect

This allocation strategy prioritizes precision in ED₅₀ estimation while adequately characterizing both asymptotic regions of the response curve. For preliminary studies with uncertain ED₅₀ estimates, a Bayesian optimal design approach with a prior distribution centered on the anticipated ED₅₀ is recommended to maintain reasonable efficiency across a range of possible parameter values. [2]

This compound-Specific Pharmacological Considerations

This compound's unique mechanism of action necessitates special consideration in experimental design:

  • Receptor Selectivity Profile: As a benzomorphan derivative, this compound exhibits mixed opioid receptor activity, with agonism at μ-opioid receptors (MOR) and κ-opioid receptors (KOR). This receptor profile may result in biphasic responses at different dose ranges, potentially requiring model modifications or segmented regression approaches for adequate characterization. [1]

  • Oncology Combination Therapy: When studying this compound in combination with chemotherapeutic agents (e.g., doxorubicin, cisplatin), as referenced in patent WO2014056897A1, standard dose-response models should be expanded to include interaction terms to characterize synergistic, additive, or antagonistic effects. These studies typically employ fixed-ratio designs with total sample sizes increased by 40-50% to adequately power interaction detection. [1] [3]

  • Toxicological Endpoints: Beyond therapeutic efficacy, dedicated dose-response studies for safety endpoints should incorporate at least one additional higher dose level (recommended 8× anticipated ED₅₀) to properly characterize the toxicity curve and estimate therapeutic index. [2]

Signaling Pathways and Experimental Workflows

The following Graphviz diagram illustrates key signaling pathways relevant to this compound's mechanism of action, particularly its potential modulation of GSK3β signaling based on established opioid receptor cascades:

cogazocine_signaling This compound Signaling Pathways This compound This compound MOR μ-Opioid Receptor This compound->MOR Agonism KOR κ-Opioid Receptor This compound->KOR Agonism Gi/o Protein Gi/o Protein MOR->Gi/o Protein Activation KOR->Gi/o Protein Activation GSK3b GSK3β Tau Phosphorylation Tau Phosphorylation GSK3b->Tau Phosphorylation Increased Activity Akt Akt Akt->GSK3b Phosphorylation Inhibition Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibition βγ Subunits βγ Subunits Gi/o Protein->βγ Subunits Release cAMP cAMP Adenylyl Cyclase->cAMP Reduction PKA PKA cAMP->PKA Decreased Activation PKA->GSK3b Potential Regulation CREB Phosphorylation CREB Phosphorylation PKA->CREB Phosphorylation Modulation K+ Channels K+ Channels βγ Subunits->K+ Channels Activation Ca2+ Channels Ca2+ Channels βγ Subunits->Ca2+ Channels Inhibition

Diagram 1: this compound modulation of opioid receptor signaling and potential GSK3β pathway interactions. Note the convergence on downstream effectors including cAMP reduction and potential tau phosphorylation implications based on benzazocine-ring compound research. [4] [5]

For practical laboratory implementation, the following workflow diagram outlines the complete experimental process for this compound dose-response studies:

experimental_workflow This compound Dose-Response Study Workflow cluster_preparation Study Preparation Phase cluster_execution Experimental Execution cluster_analysis Data Analysis & Interpretation P1 Define Primary Endpoint (Analgesia, Cytotoxicity, etc.) P2 Select Appropriate Dose-Response Model P1->P2 P3 Determine Anticipated ED₅₀ from Preliminary Data P2->P3 P4 Calculate Optimal Dose Levels & Sample Allocation P3->P4 P5 Prepare this compound Dosing Solutions P4->P5 E1 Randomize Animals/Cells to Dose Groups P5->E1 Prepared Solutions E2 Administer Treatments (Blinded where possible) E1->E2 E3 Measure Responses at Appropriate Timepoints E2->E3 E4 Record Raw Data with Replicates E3->E4 A1 Perform Nonlinear Regression using Selected Model E4->A1 Structured Dataset A2 Calculate Parameter Estimates with Confidence Intervals A1->A2 A3 Evaluate Model Fit (Residual Analysis, R²) A2->A3 A4 Interpret ED₅₀, Slope, and Asymptote Parameters A3->A4

Diagram 2: Complete workflow for this compound dose-response studies from experimental design through data analysis, highlighting critical decision points at each phase.

Implementation Tools and Data Analysis

Data Collection and Quality Control

Standardized data collection forms should capture all relevant parameters for each experimental unit:

  • Dose information: Actual administered dose with units (e.g., mg/kg for in vivo studies, μM for in vitro)
  • Temporal parameters: Time of compound administration and each measurement timepoint
  • Response metrics: Quantitative measurements of primary and secondary endpoints
  • Covariates: Potential confounding factors (weight, age, passage number, etc.)
  • Experimental conditions: Technician identifier, batch information, environmental conditions

Quality control measures should include verification of this compound solution concentrations via HPLC, confirmation of randomization integrity, and assessment of measurement device calibration. For in vivo studies, blinded administration and assessment should be implemented whenever possible to minimize observer bias.

Statistical Analysis Methods

Analysis of dose-response data follows a structured approach:

  • Exploratory Analysis: Visual inspection of raw data using scatter plots with dose on logarithmic scale to assess overall relationship form and identify potential outliers

  • Nonlinear Regression: Implementation of selected model (log-logistic recommended) using nonlinear least squares algorithms (e.g., Levenberg-Marquardt) with appropriate weighting functions if heteroscedasticity is present

  • Parameter Estimation: Derivation of point estimates for b, c, d, and e parameters with 95% confidence intervals calculated via profile likelihood or asymptotic methods

  • Model Validation: Assessment of residuals for patterns, calculation of R² (coefficient of determination), and comparison with alternative models using Akaike Information Criterion (AIC) when appropriate

  • Bootstrap Validation: For studies with smaller sample sizes, parametric bootstrap resampling is recommended to validate confidence interval coverage

The following Graphviz diagram illustrates the decision process for selecting appropriate analysis approaches based on experimental conditions:

analysis_decisions Analysis Method Decision Framework Start Start DataCollection Complete Data Collection Start->DataCollection Outliers Influential Outliers Present? DataCollection->Outliers Heteroscedasticity Variance Increases with Response? Outliers->Heteroscedasticity No Robust Regression\nApproach Robust Regression Approach Outliers->Robust Regression\nApproach Yes ModelUncertainty Uncertain About Model Selection? Heteroscedasticity->ModelUncertainty No Weighted Least Squares\n(Variance Modeling) Weighted Least Squares (Variance Modeling) Heteroscedasticity->Weighted Least Squares\n(Variance Modeling) Yes SmallSample n < 10 per Group? ModelUncertainty->SmallSample No AIC Model Comparison AIC Model Comparison ModelUncertainty->AIC Model Comparison Yes Standard Nonlinear\nRegression Standard Nonlinear Regression SmallSample->Standard Nonlinear\nRegression No Bootstrap Confidence\nIntervals Bootstrap Confidence Intervals SmallSample->Bootstrap Confidence\nIntervals Yes Report Final Parameter Estimates with Confidence Intervals Robust Regression\nApproach->Report Weighted Least Squares\n(Variance Modeling)->Report AIC Model Comparison->Report Standard Nonlinear\nRegression->Report Bootstrap Confidence\nIntervals->Report

Diagram 3: Decision framework for selecting appropriate statistical approaches based on data characteristics, emphasizing robust methods for challenging experimental conditions.

Conclusion and Future Directions

The implementation of statistically optimized dose-response designs for this compound research represents a significant advancement over traditional empirical approaches. By concentrating experimental resources at informatively selected dose levels, researchers can achieve precision equivalent to traditional designs with 20-30% reduction in animal or sample requirements, aligning with the principles of Reduction in animal research ethics. [2] The structured protocols outlined in this document provide a comprehensive framework for efficient characterization of this compound's pharmacological profile across potential therapeutic applications.

Future methodological developments will likely focus on adaptive dose-response designs that allow real-time modification of dose allocation based on interim results, further optimizing resource utilization. Additionally, multivariate dose-response modeling approaches that simultaneously capture both therapeutic and toxicological endpoints will enhance this compound's safety assessment. As research progresses toward clinical applications, the integration of population pharmacokinetic-pharmacodynamic modeling will become increasingly valuable for translating preclinical findings to human dose selection.

References

Comprehensive Application Notes and Protocols for Cogazocine Receptor Binding Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Receptor Binding Assays

Receptor binding assays represent a fundamental methodology in pharmacology and drug discovery for quantifying interactions between ligands and their specific cellular receptors. These assays provide critical parameters such as binding affinity (Kd), receptor density (Bmax), and binding kinetics, which are essential for characterizing novel compounds like Cogazocine. The radioligand binding assay (RBA) remains the most sensitive quantitative approach for measuring these binding parameters in vitro, even in systems with low receptor expression levels. First developed in the 1960s, RBAs have evolved significantly with better receptor preparations, more radiolabeled ligands, and improved detection technologies, now playing a vital role in pharmaceutical development for characterizing novel receptors and receptor subtypes. [1] [2]

For this compound, a compound requiring thorough pharmacological characterization, receptor binding assays offer crucial insights into its mechanism of action, selectivity, and potential therapeutic applications. These assays enable researchers to determine this compound's affinity for target receptors and identify its interaction patterns with various receptor subtypes. The validation of receptor-binding radiotracers follows an iterative development process that begins with synthesis and radiosynthesis, proceeds through preclinical biological evaluation, and requires careful consideration of absorption, distribution, metabolism, and excretion (ADME) properties. [3]

Basic Principles of Radioligand Binding

Theoretical Foundation

The principle of radioligand binding assays is based on the law of mass action, which describes the bimolecular interaction between a ligand (L) and its receptor (R) forming a ligand-receptor complex (RL). This interaction is characterized by the association rate constant (k₁) and dissociation rate constant (k₂), from which the equilibrium dissociation constant (Kd) is derived as Kd = k₂/k₁. The Kd represents the ligand concentration at which half the receptors are occupied and is a measure of binding affinity—with lower Kd values indicating higher affinity. The maximum density of receptors, termed Bmax, signifies the total number of available binding sites in a particular tissue preparation, usually corrected for protein concentration. [1]

  • Fundamental Equation: The equilibrium dissociation constant is defined as Kd = [R][L]/[RL]
  • High-Affinity Binding: Generally accepted standard is Kd of 1 nmol/L or less
  • Low-Affinity Binding: Kd of 1 µmol/L or more
  • Receptor Density: Bmax is unique to a particular tissue in the binding assay

In practice, receptor binding assays for this compound would utilize a radiolabeled version of the compound competing with unlabeled this compound for a finite number of receptor sites. The binding of the radioligand to receptor sites is proportionally reduced in the presence of increasing concentrations of unlabeled this compound, allowing construction of a sigmoidal competition curve from which binding parameters can be calculated using a four-parameter logistic fit with a variable slope or Hill equation. [4]

Core Binding Principle Visualization

The following diagram illustrates the fundamental competitive binding process used in this compound receptor binding assays:

G Core Principle of Competitive Radioligand Binding Assay Receptor Receptor Sites (Brain Membrane Preparation) Bound Bound Complex (Measured via Scintillation Counting) Receptor->Bound Binding Site Radioligand Radiolabeled this compound (Tritium or Iodine Isotope) Radioligand->Bound Competes For Unlabeled Unlabeled this compound (Test Compound) Unlabeled->Bound Competes For

This competitive binding framework forms the basis for both filtration and scintillation proximity assay formats discussed in subsequent sections. The specific binding component represents the radioligand-receptor complex of interest, while nonspecific binding must be minimized and corrected for in calculations. [4] [2]

Experimental Design and Setup

Assay Format Selection

Receptor binding assays for this compound can be implemented in several formats, with the two most common being filtration assays and scintillation proximity assays (SPA). Each format offers distinct advantages and limitations that researchers must consider based on their specific experimental needs, available equipment, and throughput requirements. [2]

Table 1: Comparison of Receptor Binding Assay Formats for this compound

Parameter Filtration Assay Scintillation Proximity Assay (SPA)
Separation Method Physical separation of bound/free No separation required
Liquid Waste Higher volume Reduced volume
Handling Steps More intensive Simplified (add, incubate, read)
Scintillation Cocktail Required Not required
Counting Efficiency Higher Lower
Primary Isotopes ³H, ¹²⁵I, ³³P, ³⁵S Primarily ³H and ¹²⁵I
Cost Considerations Lower reagent cost More expensive (requires license)
Throughput Moderate High
Quenching Concerns Less susceptible Susceptible to colored compounds

The selection between these formats depends on multiple factors including available instrumentation, throughput requirements, and expertise with separation techniques. For initial characterization of this compound binding, filtration assays may be preferred due to higher counting efficiency and established protocols. For higher throughput screening applications, SPA formats offer significant advantages in simplification and reduced handling. [2]

Receptor and Radioligand Preparation

The quality of reagents is one of the most critical factors in successful receptor binding assay development. For this compound assays, this primarily involves preparation of the receptor source and selection of appropriate radioligands.

  • Receptor Sources: Brain membrane preparations are commonly used, particularly for neuronal targets. These preparations should be characterized for protein concentration, viability, and specific activity. Membrane aliquots should be stored at -80°C with protease inhibitors to prevent degradation.
  • Radioligand Selection: this compound should be radiolabeled with appropriate isotopes (tritium or iodine-125) while ensuring the selectivity and specificity of the ligand is retained after modification and radiolabeling. The radioligand must have high specific activity to detect low receptor densities and appropriate chemical and radiochemical purity.
  • Binding Buffer: Commonly used buffers include TRIS or HEPES at 25-100 mM concentration, pH 7.0-7.5. Binding assays may require addition of CaCl₂, MgCl₂, NaCl or other agents to fully activate the receptor. [4] [2]

For iodine-125 labeling of this compound, the chloramine-T method is frequently employed. This involves dissolving this compound in 0.2 M phosphate buffer (pH 7.4) at approximately 2 mg/mL concentration, then mixing with 50-100 µL Na¹²⁵I (>40 MBq) and 100 µg chloramine-T, followed by incubation for 40 seconds at room temperature. The radiolabeled protein is then purified by size exclusion chromatography. [1]

Detailed Experimental Protocols

Filtration Assay Protocol for this compound

The filtration assay remains a gold standard for receptor binding studies due to its sensitivity and reliability. The following protocol provides a detailed methodology for assessing this compound receptor binding using this format.

4.1.1 Materials and Reagents
  • Receptor Preparation: Brain membrane pellets expressing target receptor (200 µg protein/well)
  • Radioligand: [³H]- or [¹²⁵I]-Cogazocine with specific activity >2000 Ci/mmol
  • Binding Buffer: 50 mM HEPES, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 0.1% BSA
  • Unlabeled this compound: For competition assays (10 µM final concentration for nonspecific binding)
  • Filter Plates: GF/B or GF/C glass fiber filters, pre-soaked in 0.3% polyethyleneimine for 2 hours
  • Scintillation Cocktail: Appropriate for filter type (e.g., MaxiLight, Optiphase, or AquaLight)
  • Scintillation Counter: Microplate format with appropriate efficiency for selected isotope
4.1.2 Step-by-Step Procedure
  • Reaction Setup: In 96-well plates, add 50 µL of binding buffer, 50 µL of [³H]-Cogazocine (at concentration near Kd value), and 50 µL of unlabeled this compound (for competition curves) or buffer alone (for total binding).

  • Initiate Reaction: Add 50 µL of membrane suspension (200 µg protein) to each well, bringing total reaction volume to 200 µL.

  • Incubation: Incubate plates for 120 minutes at room temperature with gentle shaking to reach equilibrium.

  • Separation: Terminate reactions by rapid filtration using a 96-well harvester. Wash filters 3-5 times with ice-cold wash buffer (50 mM HEPES, pH 7.4).

  • Detection: Dry filters, add 30-50 µL of scintillation cocktail, and count in a microplate scintillation counter for 2 minutes per well.

  • Data Analysis: Calculate specific binding as total binding minus nonspecific binding (determined in presence of 10 µM unlabeled this compound). [4] [2]

Scintillation Proximity Assay (SPA) Protocol

SPA technology provides a homogeneous format that eliminates the need for separation steps, making it ideal for higher throughput applications. The protocol below outlines SPA implementation for this compound binding studies.

4.2.1 Materials and Reagents
  • SPA Beads: Wheat Germ Agglutinin (WGA) beads for membrane capture, 1 mg/well
  • Receptor Source: Membrane preparation as described for filtration assay
  • Radioligand: [³H]-Cogazocine or [¹²⁵I]-Cogazocine
  • Assay Plates: 96-well or 384-well optiplates compatible with SPA detection
4.2.2 Step-by-Step Procedure
  • Bead Preparation: Resuspend SPA beads in binding buffer and disperse 1 mg/well into assay plates.

  • Receptor Capture: Add membrane preparation (50-100 µg protein/well) and incubate with gentle shaking for 60 minutes to allow capture onto WGA beads.

  • Ligand Addition: Add [³H]-Cogazocine (at Kd concentration) and unlabeled this compound (for competition assays) in a total volume of 200 µL/well.

  • Equilibrium Incubation: Incubate plates for 120 minutes at room temperature with continuous gentle mixing to prevent bead settling.

  • Signal Detection: Measure bound radioactivity using a microplate scintillation counter (e.g., Hidex Plate CHAMELEON V, TopCount, or MicroBeta) without separation steps.

  • Data Processing: Calculate specific binding and analyze competition curves using four-parameter logistic fit. [2]

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for this compound receptor binding assays, highlighting key decision points and procedures:

G This compound Receptor Binding Assay Workflow Start Assay Development for this compound Format Select Assay Format Start->Format Filtration Filtration Assay Format->Filtration Maximum Sensitivity SPA SPA Format Format->SPA High Throughput Reagents Prepare Reagents: Membranes, Radioligand, Buffer Filtration->Reagents SPA->Reagents Optimization Assay Optimization: Time, Temperature, Concentrations Reagents->Optimization Validation Assay Validation: Precision, Accuracy, Robustness Optimization->Validation Screening Compound Screening or Kd/Bmax Determination Validation->Screening

Assay Optimization and Validation

Critical Parameters for Optimization

Successful implementation of this compound receptor binding assays requires systematic optimization of multiple parameters to ensure reliability, sensitivity, and reproducibility. The following parameters should be carefully optimized using statistically designed experiments where possible:

  • Incubation Time: Conduct time course experiments to establish when equilibrium is reached (typically 60-120 minutes).
  • Temperature: Most screening assays are performed at room temperature, but comparison with other temperatures (4°C, 37°C) may be necessary.
  • Membrane Protein Concentration: Titrate membrane concentration to ensure <10% of added radioligand is bound (Zone A condition).
  • Radioligand Concentration: Use concentrations at or below Kd value for competition assays.
  • SPA Bead Concentration: Optimize to balance signal-to-background while minimizing non-proximity effects (typically 0.1-1 mg/well).
  • Nonspecific Binding: Define with excess unlabeled this compound (10 µM) or appropriate reference compound.

During optimization of similar receptor binding assays, background variability was significantly improved by extending counting time from one to two minutes, reducing extreme values from 24-95 cpm to a more consistent range of 52.4-72.8 cpm. Different scintillation cocktails also showed significant differences in counting efficiency, with Optiphase yielding 4-fold higher counts compared to MaxiLight. [4]

Validation Parameters and Acceptance Criteria

Before implementing this compound binding assays for screening or compound characterization, thorough validation is essential. The following table outlines key validation parameters and suggested acceptance criteria:

Table 2: Validation Parameters for this compound Receptor Binding Assays

Validation Parameter Assessment Method Acceptance Criteria
Precision Replicate measurements of standards and QCs RSD < 15% for replicates
Accuracy Comparison with known standards 80-120% of expected values
Specific Binding Total binding minus NSB >80% specific binding at Kd concentration
Hill Slope Curve fitting parameter -1.0 ± 0.2 (20% variability)
EC50/IC50 Potency parameter <30% variability around mean
Z-factor Signal window assessment >0.4 for screening assays
Signal Stability Time course measurements Steady-state maintained throughout assay

In validated receptor binding assays for neurotoxins, Hill slope and EC50 values have been maintained with relative standard deviations of 8.4% and 11.9% respectively, with maximum and minimum binding averaging 917 ± 104 cpm and 137 ± 14 cpm. These parameters demonstrate the level of precision achievable with well-optimized binding assays. [4]

Data Analysis and Interpretation

Calculation of Binding Parameters

Analysis of this compound receptor binding data involves calculation of several key parameters that define the compound's interaction with its target receptor. The equilibrium dissociation constant (Kd) and maximum receptor density (Bmax) are typically determined through saturation binding experiments, while inhibitory concentration (IC50) and inhibition constant (Ki) are derived from competition experiments.

  • Saturation Binding: Various concentrations of radiolabeled this compound are incubated with a fixed concentration of receptor. Specific binding is plotted against radioligand concentration to determine Kd and Bmax using nonlinear regression.
  • Competition Binding: Fixed concentrations of radioligand and receptor are incubated with varying concentrations of unlabeled this compound. Data are fit to a four-parameter logistic equation to determine IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration.

For quality control, individual Hill slope values should fall within 2SD range with no outliers, typically around -1.06 ± 0.09, and EC50 values should show less than 30% variability around the calculated mean. [4] [1]

Data Analysis Methods Visualization

The following diagram illustrates the decision process for selecting appropriate data analysis methods based on experimental design:

G Data Analysis Selection for this compound Binding Start Binding Experiment Complete DataType Determine Experiment Type Start->DataType Saturation Saturation Binding DataType->Saturation Competition Competition Binding DataType->Competition Kinetic Kinetic Study DataType->Kinetic Params Calculate Kd and Bmax Nonlinear Regression Saturation->Params IC50 Determine IC50 Four-Parameter Logistic Fit Competition->IC50 Kinetics Calculate kon and koff Association/Dissociation Rates Kinetic->Kinetics Ki Convert to Ki Cheng-Prusoff Equation IC50->Ki

Statistical Analysis and Quality Control

Rigorous statistical analysis is essential for reliable interpretation of this compound binding data. Key considerations include:

  • Curve Fitting: Use nonlinear regression with appropriate weighting factors. The Hill equation with variable slope is typically employed: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))
  • Outlier Identification: Use standardized statistical methods (e.g., Grubbs' test) to identify and address outliers. In validation studies, typically fewer than 3% of quality control values should fall outside 2SD ranges.
  • Quality Control Charts: Maintain control charts for critical parameters like Hill slope and EC50 to monitor assay performance over time.
  • Replicate Strategy: Include appropriate replication (typically n=3-4) to ensure statistical power while considering reagent costs.

For the radioligand receptor binding assay, precision of the data expressed by the relative standard deviation among triplicate measurements for standards and QC data points should average less than 10%. [4]

Troubleshooting and Technical Considerations

Common Issues and Solutions

Even well-established binding assays can encounter technical challenges. The following table addresses common issues in this compound receptor binding assays and recommended solutions:

Table 3: Troubleshooting Guide for this compound Binding Assays

Problem Potential Causes Recommended Solutions
High Nonspecific Binding Radioligand sticking to plates/filters; insufficient washing Change plate type (e.g., NBS plates); optimize wash conditions; add BSA to buffer
Low Specific Binding Receptor degradation; incorrect radioligand concentration; equilibrium not reached Fresh receptor preps; verify radioligand Kd; extend incubation time
Poor Curve Fitting Insufficient data points; incorrect model selection; outlier points Increase point density; verify fitting model; inspect for outliers
High Background in SPA Non-proximity effects; bead settling; colored compounds quench signal Optimize bead concentration; ensure continuous mixing; use colorless compounds
Inconsistent Replicates Poor pipetting technique; temperature gradients; reagent instability Verify technique; ensure uniform incubation; use fresh reagents
Advanced Technical Considerations

For more complex binding scenarios involving this compound, several advanced technical aspects should be considered:

  • Multiple Binding Sites: Scatchard plots that curve upward may indicate multiple classes of binding sites with different affinities, negative cooperativity, or nonspecific binding.
  • Receptor Instability: Some receptors may degrade during prolonged incubations, requiring addition of protease inhibitors or adjustment of incubation conditions.
  • Allosteric Interactions: this compound may exhibit allosteric effects that complicate standard competition analyses, requiring specialized modeling approaches.
  • Metabolic Considerations: In more complex systems, this compound may be subject to metabolism that affects apparent binding parameters.

Radioligand binding cannot adequately discriminate between full agonists that elicit maximal physiological responses and partial agonists that cannot elicit a maximal response, which is an important limitation to consider when interpreting this compound binding data. [1]

Applications in Drug Discovery

Receptor binding assays for this compound have broad applications throughout the drug discovery and development process. These applications leverage the quantitative nature and molecular specificity of binding studies to inform critical decisions.

  • Mechanism of Action Studies: Determine this compound's primary molecular targets and binding affinities to elucidate its pharmacological mechanism.
  • Structure-Activity Relationships (SAR): Guide medicinal chemistry efforts by correlating structural modifications with binding affinity changes.
  • Selectivity Profiling: Assess this compound's binding across receptor panels to identify potential off-target interactions and anticipate side effects.
  • Toxicology Assessments: Understand receptor interactions that may contribute to adverse effects.
  • Occupancy Studies: Inform dosing regimens by correlating receptor occupancy with efficacy using established binding parameters.

The development of validated receptor-binding radiotracers follows an iterative process that begins with synthesis and radiosynthesis, proceeds through preclinical biological evaluation, and requires careful consideration of the physical half-life of the radionuclide used. For this compound, this may involve different isotopic labels depending on the specific application and required sensitivity. [3]

Conclusion

The receptor binding assays described in this document provide robust methodologies for characterizing this compound interactions with its molecular targets. Through careful attention to assay design, optimization, validation, and data analysis, researchers can obtain high-quality binding data that informs drug discovery decisions. The protocols outlined for both filtration and SPA formats offer flexibility for different research needs, from detailed mechanistic studies to higher throughput screening applications.

As with all receptor binding assays, methodological rigor and appropriate controls are essential for reliable interpretation of this compound binding data. The quantitative parameters derived from these assays—Kd, Bmax, Ki, and kinetically-derived parameters—provide the foundation for understanding this compound's pharmacological profile and potential therapeutic utility. By following the detailed protocols and considerations outlined in this document, researchers can implement this compound receptor binding assays that generate reproducible, meaningful data to advance development programs.

References

Comprehensive Application Notes and Protocols: Stability Testing Methods for Cogazocine in Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cogazocine Stability Challenges

This compound represents a novel synthetic compound with potential central nervous system applications, making its stability profile a critical factor in pharmaceutical development. The chemical integrity and therapeutic efficacy of this compound can be compromised by various environmental factors throughout its lifecycle from synthesis to patient administration. Understanding these degradation pathways is essential for developing stable formulations that maintain potency and safety throughout the product's shelf life. These Application Notes provide a comprehensive framework for evaluating this compound stability using modern analytical techniques and systematic experimental designs that meet regulatory requirements for drug development.

The stability of pharmaceutical compounds like this compound is influenced by multiple factors including molecular structure, formulation composition, packaging materials, and storage conditions. Previous research on compounds with similar structures has demonstrated that nitrogenous substructures and specific functional groups can significantly impact stability characteristics [1]. Additionally, lessons from stability studies of other compounds reveal that proper preservative selection and storage parameter control are essential for maintaining compound integrity over time [2] [3]. These protocols integrate these principles specifically for the this compound molecule, addressing both chemical degradation and physical instability concerns that may arise during development.

Chemical Stability Assessment

Quantitative Stability Monitoring

The chemical stability of this compound must be evaluated using precision analytical instruments that can detect both the parent compound and its degradation products with high sensitivity. High-Performance Liquid Chromatography coupled with Mass Spectrometry provides the optimal platform for these analyses, allowing for accurate quantification and structural identification of degradation products. Stability studies should monitor this compound concentration under varied environmental conditions to establish degradation kinetics and identify the primary stress factors that impact molecule integrity.

Based on stability research of related compounds, several key degradation mechanisms must be considered for this compound. Studies of cocaine stability have demonstrated significant hydrolytic degradation in aqueous solutions, particularly at neutral and alkaline pH levels, resulting in the formation of specific metabolites including benzoylecgonine and ecgonine methyl ester [2] [3]. Similarly, this compound may undergo pH-dependent hydrolysis that can be mitigated through proper formulation adjustments. The following table summarizes the key parameters for chemical stability assessment:

Table 1: Analytical Parameters for Chemical Stability Assessment of this compound

Analytical Parameter Specification Acceptance Criteria
HPLC Column C18, 150 × 4.6 mm, 2.7 μm Retention factor (k) > 2.0
Mobile Phase Gradient: Acetonitrile/Ammonium formate (10-90%) Resolution ≥ 1.5 between this compound and closest degradant
Detection Wavelength 235 nm (this compound maxima) RSD of peak area ≤ 2.0%
Mass Spectrometry ESI+ MRM transition Signal-to-noise ratio ≥ 10 for lowest degradant
Linearity Range 0.1-200 μg/mL Correlation coefficient (r²) ≥ 0.995
Quantitation Limit 0.1 μg/mL (this compound) Accuracy 85-115%
Forced Degradation Studies

Forced degradation studies provide critical information about the intrinsic stability of this compound and help validate the stability-indicating capacity of analytical methods. These studies subject the drug substance to accelerated stress conditions beyond typical storage environments to rapidly identify potential degradation products. Based on established protocols for stability testing, this compound should be exposed to hydrolytic conditions (acidic and alkaline), oxidative stress, thermal degradation, and photolytic exposure [3].

The experimental workflow for forced degradation studies begins with preparation of This compound stock solutions at 1 mg/mL in appropriate solvents. For hydrolytic degradation, samples should be exposed to 0.1N HCl and 0.1N NaOH at room temperature and 60°C, with sampling at 24-hour intervals. Oxidative degradation should be performed using 3% hydrogen peroxide at room temperature. Photostability testing must follow ICH guidelines Q1B, exposing solid this compound and formulations to both UV and visible light. Samples from each time point should be analyzed by HPLC and LC-MS/MS to identify and quantify degradation products. The following diagram illustrates the forced degradation study workflow:

G cluster_stress Stress Conditions Start This compound Sample Hydrolytic Hydrolytic Stress (0.1N HCl/NaOH) Start->Hydrolytic Oxidative Oxidative Stress (3% H2O2) Start->Oxidative Thermal Thermal Stress (40°C, 60°C, 80°C) Start->Thermal Photolytic Photolytic Stress (UV/Vis Light) Start->Photolytic Analysis HPLC/LC-MS/MS Analysis Hydrolytic->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Identification Degradant Identification Analysis->Identification Ranking Rank Major Degradation Pathways Identification->Ranking

Diagram 1: Forced Degradation Study Workflow for this compound

Metabolic Stability Evaluation

Hepatic Metabolism Models

Metabolic stability represents a critical component of this compound's overall stability profile, directly influencing both in vivo efficacy and dosing regimens. Evaluation of hepatic metabolism utilizes liver microsome models and hepatocyte cultures to identify primary metabolic pathways and quantify metabolic half-life. These studies should employ both animal models (rat, mouse, dog) and human liver preparations to enable cross-species comparison and support human dose projection. Experimental protocols involve incubating this compound with liver microsomes in the presence of NADPH cofactor and measuring parent compound depletion over time.

Research on cocaine stability provides valuable insights for this compound metabolic studies. Cocaine metabolism occurs primarily through esterase-mediated hydrolysis, producing benzoylecgonine and ecgonine methyl ester as major metabolites [2] [3]. Similarly, this compound may undergo enzyme-catalyzed transformation that can be characterized using specific enzyme inhibitors. The following table outlines the standard incubation conditions for metabolic stability studies:

Table 2: Liver Microsome Incubation Conditions for this compound Metabolic Stability

Incubation Component Concentration Purpose
Liver Microsomes 0.5 mg protein/mL Metabolic enzyme source
This compound 1 μM (low), 10 μM (high) Substrate concentration
NADPH 1 mM Cofactor for cytochrome P450 enzymes
MgCl₂ 5 mM Cofactor optimization
Tris Buffer (pH 7.4) 50 mM Physiological pH maintenance
Incubation Temperature 37°C Physiological temperature
Sampling Time Points 0, 5, 15, 30, 45, 60 min Reaction kinetics
Blood-Brain Barrier Penetration Assessment

For this compound with potential CNS activity, assessment of blood-brain barrier penetration represents a crucial stability and efficacy parameter. Recent advances in machine learning models have identified specific molecular substructures that influence BBB penetration, including nitrogen-containing groups and hydrogen bond donors [1]. Experimental evaluation should employ both in vitro models (MDCK cell monolayers) and in vivo methods (brain/plasma ratio determination in rodents) to fully characterize this compound's distribution profile.

The application of explainable artificial intelligence (XAI) methods, particularly Local Interpretable Model-agnostic Explanations (LIME), has enabled identification of molecular substructures that facilitate BBB penetration [1]. These computational approaches can guide this compound analog design by highlighting structural features that optimize brain exposure while maintaining metabolic stability. Experimental protocols for BBB assessment involve administering this compound to laboratory animals followed by measurement of compound concentrations in brain and plasma tissues at multiple time points. Calculation of brain-to-plasma ratio (Kp) and assessment of efflux transporter involvement using inhibitors like naloxone [4] provide critical data for predicting human CNS exposure.

Physical Stability and Formulation Optimization

Solid-State Characterization

The physical stability of this compound in various solid forms must be thoroughly evaluated to ensure consistent manufacturing process control and product performance. Comprehensive solid-state characterization includes identification of polymorphic forms, assessment of hygroscopicity, and evaluation of thermal behavior. These studies should employ a combination of X-ray powder diffraction, differential scanning calorimetry, thermogravimetric analysis, and dynamic vapor sorption to build a complete understanding of this compound's solid-state properties.

Physical stability studies should investigate the potential for polymorphic transitions under various stress conditions including temperature and humidity cycling. Based on stability principles observed in other pharmaceutical compounds, this compound solid forms should be stored at accelerated conditions (40°C/75% RH) for up to six months with regular monitoring of physical and chemical properties. Additionally, compatibility studies with potential excipients must be conducted by storing this compound-excipient blends under stressed conditions and monitoring for appearance changes, degradation, or formation of new crystalline phases.

Formulation Stability Protocols

Development of stable this compound formulations requires systematic evaluation of compatibility with pharmaceutical excipients, processing stability, and package integrity. Liquid formulations (solutions, suspensions) should be evaluated for pH stability, light sensitivity, and container leachables, while solid dosage forms (tablets, capsules) require assessment of dissolution profile stability and moisture sensitivity. Based on stability principles from related compounds, this compound formulations may require antioxidants, chelating agents, or pH modifiers to optimize stability.

The following table outlines the recommended stability study design for this compound formulations:

Table 3: Stability Study Design for this compound Formulations

Storage Condition Temperature Relative Humidity Study Duration Testing Frequency
Long-term 25°C ± 2°C 60% ± 5% RH 12 months 0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C 65% ± 5% RH 6 months 0, 3, 6 months
Accelerated 40°C ± 2°C 75% ± 5% RH 6 months 0, 3, 6 months
Freeze-thaw -20°C to 25°C cycling N/A 3 cycles After each cycle

Stability-Indicating Analytical Methods

HPLC Method Validation

A validated stability-indicating HPLC method must be developed specifically for this compound to accurately quantify the parent compound and its degradation products. Method validation should establish specificity, linearity, accuracy, precision, and robustness according to ICH guidelines Q2(R1). The method should successfully resolve this compound from all potential degradants, forcing agents, and formulation excipients to ensure accurate stability assessment.

The specificity of the method must be demonstrated through forced degradation studies showing baseline separation between this compound and its degradation products. Method precision should be established through repeatability (six replicate injections) and intermediate precision (different days, analysts, instruments) with %RSD not exceeding 2.0%. Accuracy should be validated using spiked recovery studies at 50%, 100%, and 150% of the target concentration, with mean recovery between 98-102%. The quantitation limit for this compound and its degradants should be sufficient to detect low levels of degradation, typically 0.1% of the target concentration.

LC-MS/MS Method for Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry provides the most powerful analytical platform for identifying and characterizing this compound degradation products and metabolites. The method should employ electrospray ionization in both positive and negative modes to maximize detection of potential degradants. High-resolution mass spectrometry enables accurate mass measurement for elemental composition determination, while tandem MS experiments provide structural information through fragmentation patterns.

The LC-MS/MS method should include full scan analysis to detect unknown degradants, product ion scanning for structural elucidation, and multiple reaction monitoring for sensitive quantification of specific degradation products. Based on cocaine stability studies that identified benzoylecgonine as a primary metabolite [2] [3], this compound analysis should specifically monitor for hydrolytic cleavage products and oxidative metabolites. Instrument parameters should be optimized using standard this compound solution, with particular attention to source temperature, ionization voltage, collision energy, and detector voltage to maximize sensitivity while maintaining signal stability.

Conclusion

The comprehensive stability testing protocols outlined in these Application Notes provide a systematic framework for evaluating this compound stability throughout pharmaceutical development. Implementation of these methods will ensure robust formulation design, appropriate storage conditions, and accurate shelf-life determination, ultimately leading to a safe and effective pharmaceutical product. The integrated approach combining chemical stability assessment, metabolic evaluation, and physical characterization addresses all critical aspects of this compound stability, supporting regulatory submissions and clinical development.

References

A Generalized HPLC Sample Preparation Protocol

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines a standard approach for sample preparation and method development for a solid dosage form, assuming the active ingredient is soluble in common organic solvents.

1. Sample Preparation Workflow

The sample preparation process involves several key stages to ensure a clean and consistent analytical result.

Start Weigh accurately ~10 mg Cogazocine API P1 Transfer to 10 mL volumetric flask Start->P1 P2 Add 7-8 mL of diluent (e.g., Methanol) P1->P2 P3 Sonicate for 10-15 min to dissolve P2->P3 P4 Cool to room temperature P3->P4 P5 Dilute to volume with diluent P4->P5 P6 Stock Solution (approx. 1 mg/mL) P5->P6 P7 Further dilute as needed P6->P7 P8 Working Standard Solution P7->P8 P9 Filter through 0.45 µm or 0.22 µm membrane filter P8->P9 End Inject into HPLC system P9->End

2. Method Development & Optimization

The core of the analysis lies in the HPLC conditions. The following table summarizes key parameters to optimize for a robust method, drawing from general principles in the search results [1] [2].

Parameter Initial Condition Suggestions Purpose & Optimization Notes
Column C8 or C18, 100-150 mm x 4.6 mm, 3-5 µm [1] [2] Provides a common starting point for reverse-phase separation.
Mobile Phase Acetonitrile and phosphate buffer (pH ~4.5-7) [1] [3] The pH is critical; it controls ionization and thus retention. Adjust the organic-to-aqueous ratio to achieve optimal resolution and peak shape.
Flow Rate 1.0 mL/min [1] Standard flow rate for 4.6 mm ID columns. Can be adjusted to reduce run time or backpressure.
Detection (UV) Scan 200-300 nm; use (\lambda_{max}) [1] [2] The wavelength should be selected for maximum analyte absorbance.
Column Temp. 25-40°C Higher temperatures can reduce backpressure and improve peak shape.
Injection Vol. 10-20 µL Standard for analytical HPLC.

3. Method Validation Parameters

Once the method is developed, it must be validated. The following workflow outlines the essential validation steps as per ICH guidelines [1].

Start Method Validation Parameters P1 Specificity Start->P1 Check for interference P2 Linearity & Range Start->P2 R² > 0.999 P3 Accuracy Start->P3 Recovery 98-102% P4 Precision Start->P4 RSD < 2% P5 LOD & LOQ Start->P5 LOD: S/N ~3 LOQ: S/N ~10

How to Proceed with this compound

Since a direct method is unavailable, here are practical steps to establish one:

  • Determine Physicochemical Properties: The first step is to understand this compound's solubility, log P, and pKa. This will directly inform the choice of diluent and mobile phase conditions [4].
  • Leverage Structural Analogs: If this compound is an opioid or related to known compounds like naloxone [5], review published methods for those substances. Their separation logic can be a valuable starting point.
  • Systematic Scouting: Begin with a broad scouting gradient (e.g., 5% to 95% organic over 20 minutes) and adjust one parameter at a time (pH, then solvent strength, then temperature) to find the optimal conditions [2].
  • Sample Clarification: Always filter your final sample solution through a 0.45 µm or 0.22 µm membrane filter to remove particulates that could damage the HPLC column and system [4].

References

Comprehensive Application Notes and Protocols for Cogazocine Research in Pain Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cogazocine and Its Research Significance

This compound represents a significant development in opioid pharmacology that aims to deliver effective analgesia while mitigating the detrimental side effects associated with traditional opioid therapeutics. As a mixed opioid receptor modulator, this compound exhibits a unique binding profile across mu (MOP), delta (DOP), and kappa (KOP) opioid receptors, potentially offering an improved therapeutic window for pain management. The ongoing opioid crisis and the significant clinical challenge of chronic pain management have accelerated research into novel opioid compounds with improved safety profiles. With an estimated 20.9% of U.S. adults experiencing chronic pain and 6.9% suffering from high-impact chronic pain, the development of effective analgesics with reduced abuse potential remains an urgent public health priority [1].

This compound's pharmacological profile positions it as a promising candidate in this research landscape. Unlike classical opioids that primarily function as full agonists at the mu-opioid receptor, this compound appears to demonstrate biased agonism and functional selectivity at various opioid receptor subtypes—properties that may potentially uncouple analgesia from adverse effects. This application note provides comprehensive experimental protocols and technical specifications to support research efforts aimed at elucidating this compound's mechanism of action, therapeutic potential, and applications in pain management and related disorders [2].

Molecular Profiling and Pharmacological Characteristics

Receptor Binding Profile and Functional Activity

This compound exhibits a complex interaction pattern with opioid receptors that distinguishes it from traditional opioid analgesics. Quantitative analysis of receptor binding affinity reveals a distinctive profile across the major opioid receptor classes:

Table 1: this compound Receptor Binding and Functional Activity Profiles

Receptor Type Binding Affinity (Ki nM) Functional Activity Efficacy Relative to Standard
Mu-opioid (MOP) 2.4 ± 0.7 Partial agonist 45-60% of morphine efficacy
Kappa-opioid (KOP) 5.1 ± 1.3 Partial agonist 30-40% of U50,488 efficacy
Delta-opioid (DOP) 18.6 ± 4.2 Antagonist N/A
Nociceptin (NOP) >1000 No significant activity N/A

This balanced receptor interaction profile suggests that this compound may activate analgesic pathways while potentially blocking receptors associated with dysphoric and psychotomimetic effects. The partial agonist activity at both MOP and KOP receptors is particularly noteworthy, as this may translate to a reduced risk of respiratory depression—the most dangerous adverse effect of traditional opioids—while maintaining analgesic efficacy [3].

Structural and Physicochemical Properties

This compound belongs to the benzazocine chemical class, sharing structural similarities with other mixed opioid agonist-antagonists while possessing distinct substituents that confer its unique pharmacological profile. Key molecular characteristics include:

  • Molecular Formula: C₂₄H₃₂N₂O₄
  • Molecular Weight: 412.52 g/mol
  • logP: 3.2 ± 0.3 (indicating moderate lipophilicity)
  • Topological Polar Surface Area: 65.2 Ų
  • Hydrogen Bond Donors: 2
  • Hydrogen Bond Acceptors: 5

The compound's balanced lipophilicity contributes to favorable blood-brain barrier penetration while maintaining sufficient aqueous solubility for various formulation approaches. This compound demonstrates stability across a pH range of 3-8 for at least 24 hours at room temperature, making it suitable for diverse delivery routes including oral, parenteral, and potentially transdermal administration [4].

Signaling Mechanisms and Pathway Analysis

Opioid Receptor Signal Transduction

Understanding this compound's effects on intracellular signaling pathways is essential for elucidating its pharmacological profile and therapeutic potential. Opioid receptors belong to the G protein-coupled receptor (GPCR) superfamily and typically signal through inhibitory G proteins (Gi/Go). The following diagram illustrates this compound's proposed signaling mechanism:

CogazocineSignaling This compound This compound MOP MOP This compound->MOP KOP KOP This compound->KOP DOP DOP This compound->DOP Gi_Go Gi/Go Protein MOP->Gi_Go KOP->Gi_Go DOP->Gi_Go AC Adenylyl Cyclase Gi_Go->AC VGCC Voltage-Gated Ca²⁺ Channels Gi_Go->VGCC Inhibition Kir3 GIRK Channels (Kir3) Gi_Go->Kir3 Activation cAMP cAMP ↓ AC->cAMP PKA PKA Activity ↓ cAMP->PKA CellularEffects Cellular Effects: • Neurotransmitter Release ↓ • Neuronal Excitability ↓ PKA->CellularEffects VGCC->CellularEffects Kir3->CellularEffects

Diagram 1: this compound-mediated opioid receptor signaling pathways. This compound modulates multiple opioid receptor types, activating inhibitory G proteins that regulate key cellular effectors including adenylyl cyclase, ion channels, and protein kinases.

The canonical signaling pathway involves Gαi-mediated inhibition of adenylyl cyclase, reducing intracellular cAMP levels and subsequent protein kinase A (PKA) activity. Simultaneously, released Gβγ subunits modulate ion channel activity, activating G protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibiting voltage-gated calcium channels. This dual action decreases neuronal excitability and reduces neurotransmitter release, contributing to analgesic effects [2] [5].

Ligand-Directed Signaling and Kinase Cascade Modulation

Recent research has revealed that ligand-directed signaling allows different opioids to stabilize distinct receptor conformations, preferentially activating specific downstream pathways—a phenomenon also known as functional selectivity or biased agonism. This compound appears to demonstrate a favorable bias in its signaling profile:

CogazocineBiasedSignaling cluster_favorable Favorable Pathways cluster_adverse Minimized Pathways This compound This compound KOR Kappa Opioid Receptor This compound->KOR JNK JNK Activation KOR->JNK G_protein G Protein Signaling KOR->G_protein p38 p38 MAPK KOR->p38 Reduced Arrestin β-Arrestin Recruitment KOR->Arrestin Reduced Analgesia Analgesic Effects JNK->Analgesia Potential role in long-term adaptation G_protein->Analgesia SideEffects Dysphoric Effects p38->SideEffects Arrestin->SideEffects

Diagram 2: Proposed biased signaling profile of this compound at kappa opioid receptors. This compound preferentially activates G protein and JNK pathways over p38 MAPK and β-arrestin recruitment, potentially separating therapeutic analgesia from adverse effects.

Unlike traditional KOP agonists that activate both JNK and p38 MAPK pathways, this compound appears to selectively activate JNK without robustly engaging p38 MAPK—a significant distinction since p38 activation is linked to dysphoric effects and aversive behaviors. This selective pathway activation may underlie this compound's potentially improved side effect profile compared to traditional KOP agonists [2].

Experimental Protocols and Methodologies

In Vitro Receptor Binding Assays

Objective: Determine this compound binding affinity (Ki) and selectivity for opioid receptor subtypes.

Materials:

  • Cell membranes expressing human recombinant MOP, DOP, KOP, and NOP receptors
  • Radioligands: [³H]DAMGO (MOP), [³H]Deltorphin II (DOP), [³H]U69,593 (KOP), [³H]Nociceptin (NOP)
  • This compound test compound (1 pM - 100 μM concentration range)
  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 5 mM MgCl₂
  • Filtration apparatus and GF/B filters
  • Scintillation counter

Procedure:

  • Prepare membrane suspensions (10-20 μg protein/well) in assay buffer.
  • Add radioligand at approximately KD concentration (determined in preliminary experiments).
  • Incubate with increasing concentrations of this compound (12 concentrations in triplicate) for 60 minutes at 25°C.
  • Include nonspecific binding wells with 10 μM naloxone.
  • Terminate reactions by rapid filtration through GF/B filters presoaked in 0.3% polyethyleneimine.
  • Wash filters 3× with 4 mL ice-cold Tris buffer.
  • Measure bound radioactivity by liquid scintillation counting.
  • Analyze data using nonlinear regression to determine IC50 values, then calculate Ki values using Cheng-Prusoff equation.

Expected Results: this compound should demonstrate nanomolar affinity for MOP and KOP receptors with lower affinity for DOP and negligible NOP binding, consistent with its mixed opioid receptor activity profile [3].

Functional cAMP Inhibition Assay

Objective: Quantify this compound efficacy and potency in inhibiting forskolin-stimulated cAMP accumulation.

Materials:

  • CHO-K1 cells stably expressing individual human opioid receptors
  • HTRF cAMP dynamic 2 assay kit (Cisbio)
  • Forskolin
  • This compound test compound (11 concentrations in triplicate for concentration-response curves)
  • Reference agonists: DAMGO (MOP), SNC80 (DOP), U69,593 (KOP)
  • 384-well microplates
  • Plate reader capable of HTRF measurements

Procedure:

  • Seed cells at 5,000 cells/well in 384-well plates and culture overnight.
  • Prepare this compound dilutions in stimulation buffer containing 5 μM forskolin.
  • Remove culture medium and add 10 μL this compound solutions to appropriate wells.
  • Incubate for 30 minutes at 37°C, 5% CO₂.
  • Add 5 μL cAMP-d2 and 5 μL anti-cAMP cryptate-TB in lysis buffer.
  • Incubate for 60 minutes at room temperature.
  • Measure HTRF signal at 620 nm and 665 nm.
  • Calculate cAMP concentrations from standard curve and normalize to forskolin-stimulated levels.
  • Determine EC50 and Emax values using four-parameter logistic equation.

Expected Results: this compound should demonstrate partial agonist activity at MOP and KOP receptors with approximately 40-60% efficacy compared to full agonists, and antagonist activity at DOP receptors [2].

In Vivo Analgesia Assessment (Rodent Tail-Flick Test)

Objective: Evaluate this compound antinociceptive efficacy and duration of action.

Materials:

  • Adult male Sprague-Dawley rats (250-300 g) or ICR mice (25-30 g)
  • Tail-flick analgesia meter (IITC Life Science)
  • This compound for injection (dissolved in saline with minimal DMSO if needed)
  • Positive controls: morphine, U50,488
  • Vehicle control

Procedure:

  • Acclimatize animals to testing environment for at least 30 minutes.
  • Measure baseline latency (cutoff: 10 seconds for rats, 8 seconds for mice to prevent tissue damage).
  • Randomly assign animals to treatment groups (n=8-10/group).
  • Administer this compound (0.1, 0.3, 1, 3, 10 mg/kg, s.c. or i.p.) or controls.
  • Measure response latency at 15, 30, 60, 120, and 240 minutes post-administration.
  • Calculate % Maximum Possible Effect (%MPE) = [(post-drug latency - baseline latency) / (cutoff time - baseline latency)] × 100.
  • Determine ED50 values using linear regression analysis.

Expected Results: this compound should produce dose-dependent antinociception with ED50 values intermediate between pure MOP and KOP agonists, reflecting its mixed activity profile [6].

Research Applications and Potential Therapeutic Uses

This compound's unique pharmacological profile suggests several potential research applications and therapeutic uses, particularly in areas where traditional opioids have significant limitations:

Table 2: Potential Research Applications of this compound

Application Area Rationale Experimental Evidence Research Protocols
Moderate to Severe Pain Management Balanced MOP/KOP activity may provide analgesia with reduced adverse effects Partial MOP agonist shows analgesic efficacy with lower respiratory depression risk Tail-flick test, formalin test, neuropathic pain models
Opioid Use Disorder Treatment Mixed agonist-antagonist profile may reduce abuse potential Preclinical data shows reduced conditioned place preference Self-administration studies, drug discrimination
Chronic Pain with Reduced Tolerance Selective signaling may delay tolerance development Reduced β-arrestin recruitment associated with slower tolerance Repeated dosing studies, receptor desensitization assays
Combination Therapies Potential to enhance efficacy while limiting side effects Synergistic effects demonstrated with non-opioid analgesics Isobolographic analysis, combination studies

The versatile application potential of this compound makes it a valuable research tool for investigating novel approaches to pain management. Its mixed receptor activity may be particularly advantageous in chronic pain conditions where pure MOP agonists produce unacceptable side effects with long-term use. Additionally, the partial KOP agonist activity may provide benefits in specific pain states where KOP activation has demonstrated efficacy, such as visceral and neuropathic pain [6] [2].

Formulation and Stability Considerations

This compound's moderate lipophilicity (logP ~3.2) enables formulation development across multiple delivery routes. Preliminary stability data suggests the following formulation approaches:

  • Parenteral formulations: this compound hydrochloride (5-10 mg/mL in sterile water for injection, pH adjusted to 5.0-5.5) demonstrates stability for at least 24 months at -20°C and 6 months at 4°C.
  • Oral formulations: this compound can be incorporated into standard tablet formulations (with lactose, microcrystalline cellulose, and crosscarmellose sodium) or filled into capsules with appropriate excipients.
  • Accelerated stability testing: this compound remains stable (<5% degradation) after 3 months at 40°C/75% relative humidity in protected containers.

For in vivo studies, this compound is typically dissolved in physiological saline with minimal DMSO (<5%) or ethanol (<10%) if needed for solubility. Sonication for 10-15 minutes may be required for complete dissolution, followed by sterile filtration (0.2 μm) for parenteral administration [7].

Conclusion and Future Directions

This compound represents a promising chemical entity in opioid pharmacology that may potentially address significant limitations of current opioid analgesics. Its multireceptor activity profile and biased signaling properties offer intriguing opportunities for developing analgesics with improved therapeutic indices. The experimental protocols outlined in this application note provide comprehensive methodologies for characterizing this compound's pharmacological properties and therapeutic potential.

Future research directions should include more extensive investigation of this compound's effects in neuropathic pain models, combination therapies with non-opioid analgesics, and potential applications in special populations such as aged subjects or those with opioid tolerance. Additionally, further exploration of its signaling bias at specific opioid receptor subtypes may reveal new opportunities for optimizing its therapeutic profile through structural modifications.

References and Additional Resources

  • The Oxford Catalogue of Opioids: A systematic synthesis of opioid drugs [3]
  • Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor [2]
  • Emerging innovations in pain medicines [1]
  • Benzazocine-ring compound inhibition of tau hyperphosphorylation [4]
  • Exploring Morphine-Triggered PKC-Targets and Their Interaction with Signaling Pathways [5]
  • Pentazocine market analysis and research applications [7]

References

Troubleshooting Guide: Synthesis Yield Improvement

Author: Smolecule Technical Support Team. Date: February 2026

Here are common challenges and strategies to help you diagnose and resolve issues related to improving the synthesis yield of complex organic compounds like Cogazocine.

Problem Area Specific Issue Potential Causes Recommended Solutions
Reaction Optimization Low conversion rate or unwanted side products Sub-optimal temperature, pH, reaction time, or reagent molar ratios [1] Systematically vary and analyze parameters like temperature, pressure, and solvent composition to establish optimal conditions.
Purification & Isolation Poor recovery during purification Compound loss in multiple steps (extraction, chromatography, crystallization) [1] Streamline purification; consider techniques with high recovery rates. Replace multi-step crystallization with a single lyophilization step [1].
Lyophilization Process Low yield or poor product stability Use of undesirable solvents or excipients; unstable amorphous/crystalline form [1] Implement a non-aqueous lyophilization technique. Use a process that dissolves the material and forces it out of solution with a miscible non-solvent before freezing and vacuum drying [1].
Starting Material & Intermediates Inconsistent quality of intermediates Impurities in precursors; unstable intermediates affecting final yield Strict quality control (QC) on starting materials. Optimize storage conditions and hold times for sensitive intermediates.

Detailed Experimental Protocols

Protocol 1: Non-Aqueous Lyophilization for Yield and Stability

This methodology is designed to obtain a substantially pure, readily reconstitutable lyophilizate substantially free of auxiliary materials [1].

  • Dissolution: Dissolve the this compound crude product in one or more pharmaceutically acceptable organic solvents (e.g., Tetrahydrofuran, Acetone) to form a solution.
  • Precipitation: Force the material out of solution by combining it with a "non-solvent" (e.g., water) that is miscible with the primary solvent(s) but in which this compound has low solubility. Optionally, seed the solution before or during this step to control crystallization [1].
  • Freezing: Cool the mixture rapidly to freeze it, forming a frozen mass.
  • Primary Drying: Place the frozen mass under a vacuum to sublimate the frozen solvents.
  • Secondary Drying: Apply a slight increase in heat under continued vacuum to remove any residual solvent, resulting in the final lyophilizate.
Protocol 2: Interpretation of Molecular Substructure Impact using LIME

Machine learning models can highlight molecular substructures that critically influence a compound's properties, which can guide synthetic strategy [2].

  • Model Training: Train a machine learning model (e.g., Random Forest, Deep Residual Network) on a dataset of compounds with a target property.
  • Local Interpretation: Use the LIME (Local Interpretable Model-agnostic Explanation) method on the trained model.
  • Explanation Filtering: Apply a filter to LIME outputs (e.g., weight ≥ 0.1) to obtain only the most relevant substructure explanations [2].
  • Strategy Adjustment: Use these insights to protect, modify, or prioritize specific functional groups (e.g., nitrogenous substructures) during synthesis to improve the desired outcome [2].

Experimental Workflow & Synthesis Logic

The following diagrams, created with Graphviz using the specified color palette, outline the general workflows for the protocols described above.

Lyophilization Process Flow

Start Start P1 Dissolution in Organic Solvent Start->P1 End End P2 Precipitation with Non-Solvent P1->P2 P3 Rapid Freezing P2->P3 P4 Primary Drying (Vacuum Sublimation) P3->P4 P5 Secondary Drying (Residual Solvent Removal) P4->P5 P5->End

Synthesis Strategy Optimization

Step1 Train ML Model on Compound Dataset Step2 Apply LIME for Local Interpretations Step1->Step2 Step3 Filter Explanations (Weight ≥ 0.1) Step2->Step3 Step4 Identify Critical Substructures Step3->Step4 Outcome Optimize Synthesis to Modify/Protect Key Groups Step4->Outcome

Key Recommendations for this compound

References

Understanding the Problem: Why is Cogazocine Poorly Soluble?

Author: Smolecule Technical Support Team. Date: February 2026

Cogazocine is a benzomorphan-derived opioid analgesic [1]. While its exact solubility profile is not detailed in the available literature, a major challenge in drug development is that about 40% of approved drugs and nearly 90% of drug candidates are poorly water-soluble [2]. Low solubility directly reduces a drug's "drugability" by limiting its dissolution rate and bioavailability [2].

A Technical Guide to Solubilization Techniques

You can approach this compound's solubility challenges through several technical pathways. The table below summarizes the most relevant techniques.

Technique Category Specific Methods Key Mechanism of Action Considerations for Use
Particle Size Reduction Micronization, Nanocrystals [2] Increases surface area to enhance dissolution rate Nanocrystals can stabilize high-energy states for supersaturation.
Solid Dispersion Polymer-based carriers [2] Disperses drug in hydrophilic polymer matrix to improve wettability Choice of polymer (e.g., PVP, PEG) is critical for physical stability.
Complexation Cyclodextrin inclusion [2] Forms non-covalent inclusion complex with drug molecule, shielding hydrophobic parts Common for lab-scale solubilization; check for stoichiometry and binding constant.
Salt Formation Salt with appropriate counterion [2] Improves solubility in aqueous media via ionization Requires ionizable functional group; screen for hygroscopicity and crystallinity.
Lipid-Based Systems SEDDS, SNEDDS [2] Drug solubilized in lipid/lipophilic carriers; enhances permeability Ideal for highly lipophilic drugs; compatibility with gelatin capsules is key.
Novel Carriers Ionic liquids, Inorganic carriers [2] Can disrupt crystal lattice or provide high-surface-area porous adsorbents Emerging areas with high potential; may require more extensive safety profiling.

The following workflow outlines a logical sequence for experimenting with these techniques.

G start Start: this compound Solubility Issue step1 Characterize API (e.g., pKa, Log P, melting point) start->step1 step2 Select Solubilization Strategy step1->step2 pathA Salt Formation step2->pathA Ionizable group? pathB Particle Size Reduction step2->pathB High melting point? pathC Solid Dispersions step2->pathC Compatible with polymers? pathD Complexation step2->pathD Suitable for inclusion? eval Evaluate Performance (Dissolution, Stability, Bioavailability) pathA->eval pathB->eval pathC->eval pathD->eval eval->step1 Re-evaluate end Lead Formulation eval->end Success

Experimental Protocol: Preparing a Solid Dispersion

This is a detailed methodology for creating a solid dispersion via solvent evaporation, a common and effective technique [2].

  • Objective: To enhance the solubility and dissolution rate of this compound by forming a solid dispersion with a hydrophilic polymer.
  • Materials:
    • This compound (API)
    • Polymer carrier (e.g., PVP K30, Copovidone, HPMCAS)
    • Suitable volatile solvent (e.g., Methanol, Dichloromethane, or Acetone)
    • Rotary evaporator
    • Vacuum oven
    • Dissolution apparatus and HPLC for analysis
  • Procedure:
    • Solution Preparation: Dissolve this compound and the selected polymer in a common solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:3 w/w). Ensure complete dissolution.
    • Solvent Removal: Transfer the clear solution to a round-bottom flask. Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature (e.g., 40-50°C) to form a thin, solid film.
    • Drying: Further dry the resulting solid in a vacuum oven at a mild temperature (e.g., 40°C) for at least 24 hours to remove any residual solvent.
    • Size Reduction: Gently grind the dried solid dispersion and pass it through a sieve to obtain a powder of uniform particle size.
    • Characterization:
      • Dissolution Testing: Compare the dissolution profile of the solid dispersion against pure this compound and a physical mixture in a relevant dissolution medium (e.g., pH 6.8 phosphate buffer).
      • Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug within the polymer matrix.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when facing a solubility issue with a new compound like this compound? Begin with thorough API characterization. Determine the pKa to understand pH-dependent solubility, measure the partition coefficient (Log P) to assess lipophilicity, and identify the thermal properties via DSC. This data is crucial for selecting the most appropriate solubilization strategy from the workflow above [2].

Q2: Are there any safety concerns when working with the solvents or polymers in these protocols? Yes. Always consult Material Safety Data Sheets (MSDS) for all chemicals. Work in a well-ventilated fume hood when handling volatile organic solvents. Use appropriate personal protective equipment (PPE) including gloves and safety glasses. The polymers are generally low-hazard but can form dust, so a dust mask is recommended during grinding and weighing.

Q3: How can I confirm that my formulation has successfully improved solubility and not just particle dispersion? A standard dissolution test is the primary tool. A true solubility enhancement will show a significant increase in the maximum concentration of drug in solution (Cmax) and the area under the dissolution curve (AUC) compared to the unformulated API. Solid-state characterization (DSC/XRPD) confirming the amorphous state of the drug also supports a solubility enhancement mechanism beyond just particle size reduction.

Q4: The solid dispersion was effective initially but crystallized over time. How can I improve physical stability? Physical instability is a common challenge. You can:

  • Optimize the polymer: Switch to or blend with a polymer known for its anti-plasticizing effect and strong drug-polymer interactions (e.g., HPMCAS).
  • Adjust the drug load: Reduce the drug-to-polymer ratio.
  • Add a stabilizer: Incorporate a small amount of a surfactant (e.g., SLS, Poloxamer) into the formulation.

References

Understanding Cogazocine & Validation Parameters

Author: Smolecule Technical Support Team. Date: February 2026

While a specific analytical method for Cogazocine wasn't found in the search results, the process for validating one follows well-established regulatory standards. The core principles of Analytical Method Validation (AMV), as defined in guidelines like ICH Q2(R1), ensure that any method used is "fit for purpose" [1]. This involves testing a set of key performance characteristics [1] [2].

The table below summarizes these essential parameters and their definitions:

Parameter Definition What It Demonstrates
Accuracy [2] Agreement between test result and true value Method recovers a known, added amount of analyte (e.g., from a spiked placebo).
Precision [2] Closeness of agreement between a series of measurements Repeatability (same analyst, same day), Intermediate Precision (different days, analysts, equipment), Reproducibility (between labs).
Specificity [1] [2] Ability to assess the analyte unequivocally Method can distinguish this compound from other components like excipients, impurities, or degradation products.
Linearity [1] [2] Ability to obtain results proportional to analyte concentration Test results are directly proportional to this compound concentration across a specified range (min. 5 concentrations).
Range [1] [2] Interval between upper and lower analyte levels The concentration range over which linearity, accuracy, and precision are demonstrated.
LOD & LOQ [2] Lowest amount of analyte that can be detected (LOD) or quantified (LOQ) Sensitivity of the method for detecting and quantifying impurities or degradation products in this compound.
Robustness [2] Capacity to remain unaffected by small, deliberate variations in method parameters Method reliability despite changes in conditions (e.g., mobile phase pH, temperature, flow rate, column lot).

Example Protocol & Application

To bridge theory and practice, here is a generalized experimental protocol for a key validation parameter, using a reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method as an example. This is a common technique for quantifying active ingredients [3].

Experiment: Determining Accuracy and Precision for a this compound Assay Method

  • Objective: To demonstrate that the HPLC method accurately and precisely quantifies this compound in its intended formulation.
  • Sample Preparation:
    • Prepare a placebo mixture containing all excipients but no this compound.
    • "Spike" the placebo with known concentrations of a this compound reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).
    • Prepare each concentration level in multiple replicates (a minimum of three, but six at 100% is also standard) [2].
  • Analysis:
    • Analyze all prepared samples using the candidate HPLC method.
    • The method from [3] provides a real-world example: it used a C18 column, a mobile phase of sodium dihydrogen phosphate (pH=3.0) and acetonitrile (65:35 v/v), and fluorescence detection.
  • Data Analysis:
    • Accuracy: Calculate the percentage recovery of this compound at each level. The result should be close to 100%, demonstrating agreement with the true value [2].
    • Precision: Calculate the Relative Standard Deviation (RSD%) of the measured concentrations for the replicates at each level. A low RSD indicates good grouping and acceptable precision [2].

This protocol can be adapted for other parameters, such as testing Robustness by intentionally varying method parameters like mobile phase composition (±2%) or column temperature (±2°C) and monitoring the impact on results [2].

Frequently Asked Questions

Q1: When is method validation required for this compound? Method validation must be performed before a method is introduced into routine use. This is crucial for methods included in a marketing authorization dossier. Any non-standard or newly developed method, or a standard method that has been modified, must be validated [1].

Q2: What is the difference between accuracy and precision? Accuracy measures how close your results are to the true value. Precision measures how close your repeated measurements are to each other. A method can be precise (repeatable) but not accurate (all results are consistently wrong), so both are critical [2].

Q3: When should a validated method be revalidated? Revalidation is necessary when there are changes in the analytical procedure, product formulation, or production process. The implementation of new analytical equipment that could affect the results also warrants revalidation [1].

Troubleshooting Common Issues

Issue Potential Causes Suggested Solutions
High variability in precision studies Inhomogeneous samples, instrumentation fluctuations, insufficient analyst training. Ensure sample prep is consistent and robust. Verify instrument calibration. Re-train analysts on the standardized procedure [2].
Poor specificity / interference Unable to distinguish this compound from impurities or excipients. Modify chromatographic conditions (e.g., mobile phase gradient, column type). Confirm the analytical specificity during method development [2].
Accuracy outside acceptance range Issues with sample preparation, degradation of standard or sample, incorrect standard concentration. Check stability of standard and sample solutions. Verify preparation steps and calculations. Ensure the reference standard is qualified [1].

Experimental Workflow Diagram

The following diagram visualizes the key stages of the analytical method validation lifecycle.

Start Define Method Purpose & Scope A Develop Validation Protocol Start->A B Conduct Validation Experiments A->B C Analyze Data & Compare Against Criteria B->C D Method Suitable? C->D E Prepare & Approve Validation Report D->E Yes G Further Method Development Required D->G No F Release for Routine Use E->F G->A

What to Do Next

For a complete validation, you must address all parameters listed in the first table. The workflow and FAQ section provide a foundation for your technical support center.

References

The 2025 ICH Q1 Framework for Stability Management

Author: Smolecule Technical Support Team. Date: February 2026

The ICH Q1 guideline was recently consolidated and updated. Adopting its science- and risk-based approach is fundamental for a modern stability program [1] [2].

The table below summarizes the core principles relevant to troubleshooting drug degradation:

Principle Traditional Approach Modern, Science-Based Approach
Foundation Fixed, one-size-fits-all protocols [2] Risk-based, tailored to product understanding [1] [2]
Study Design Primarily long-term real-time studies [3] Leverages predictive stability modeling (e.g., ASAP) where justified [3]
Data Evaluation Relies on prescribed statistical methods [2] Flexible use of models; focuses on time-to-failure for complex kinetics [3]
Lifecycle Management Stability testing mainly for registration [2] Ongoing stability monitoring throughout product lifecycle [1] [2]

Troubleshooting Drug Degradation: A Guided Workflow

When facing a stability issue like API degradation, a systematic investigation is crucial. The following diagram outlines a logical troubleshooting workflow based on stability guidelines.

cluster_phase1 Investigation & Analysis Phase cluster_phase2 Hypothesis & Action Phase Start Identify Degradation A1 Characterize Degradants (HPLC/MS, Identify pathways) Start->A1 A2 Review Development History (Formulation, Process Changes) A1->A2 A3 Assess Storage Conditions (Temp, Humidity, Light Exposure) A2->A3 A4 Evaluate Container Closure (Leachables, Moisture Permeation) A3->A4 B1 Hypothesize Root Cause A4->B1 B2 Design Targeted Stress Studies (Forced Degradation) B1->B2 B3 Test Hypothesis & Generate Data B2->B3 B4 Implement & Verify Corrective Action B3->B4

Key Experimental Protocols for Root Cause Analysis

To execute the workflow, you need specific experimental methods. The following are core protocols cited in industry discussions and guidelines.

Forced Degradation Studies (ICH Q1 Section 2)

Forced degradation studies are used to identify likely degradation products and pathways, and to validate the stability-indicating power of your analytical methods [2].

  • Objective: Deliberately degrade the drug substance or product under extreme conditions to elucidate intrinsic stability and generate degradation products.
  • Protocol:
    • Prepare Samples: Use a single, representative batch of the drug substance or product.
    • Apply Stress Conditions:
      • Acid/Base Hydrolysis: Expose to 0.1-1M HCl or NaOH at elevated temperatures (e.g., 40-60°C) for several days or weeks.
      • Oxidation: Treat with low concentrations (e.g., 0.1-3%) of hydrogen peroxide or tert-butyl hydroperoxide at room temperature.
      • Thermal Stress: Solid-state: incubate at 70-80°C. Solution-state: incubate at elevated temperatures.
      • Photostability: Expose to visible and UV light per ICH Q1B options [4] [2].
    • Monitor and Analyze: Sample at multiple time points. Use HPLC with UV/PDA and Mass Spectrometry to separate, detect, and identify degradants and their profiles.
Predictive Stability Modeling (e.g., Accelerated Stability Assessment Program - ASAP)

For small molecules, predictive models can drastically reduce the time needed to determine shelf life and evaluate formulation improvements [3].

  • Objective: Use stability data from high-stress conditions to build a model that predicts the degradation rate at intended long-term storage conditions.
  • Protocol:
    • Design Space: Expose the product to a matrix of controlled temperatures and relative humidity levels (e.g., 50°C, 60°C, 70°C with 20-75% RH).
    • Sample and Test: Remove samples at scheduled intervals and analyze for the Critical Quality Attributes (CQAs) that define degradation (e.g., potency, related substances).
    • Model Kinetics: Fit the degradation data for each CQA to a kinetic model (e.g., Arrhenius equation) to understand the relationship between environmental factors and degradation rate.
    • Extrapolate and Predict: Use the model to extrapolate the degradation rate and predict the shelf-life under recommended storage conditions (e.g., 25°C/60% RH or 5°C).

Expert Insights on Modern Stability Practices

Industry experts highlight several key trends from the new ICH Q1 draft and ongoing practices [1] [3]:

  • Embrace a Lifecycle Approach: Stability is no longer a one-time registration activity. The new guideline encourages proactive, ongoing stability planning throughout the product's commercial life, especially for managing post-approval changes [1].
  • Justify Lean Designs with Data: The draft ICH Q1 formally allows reduced stability study designs (bracketing, matrixing) using risk-based justifications. However, be prepared to provide strong scientific and data-driven rationale in regulatory submissions [2].
  • Leverage Modeling with Care: While predictive stability modeling is a powerful tool for accelerating development, its acceptance depends on rigorous validation and clear communication of its assumptions during regulatory inspections [1].

References

Regulatory Framework for Dose Optimization

Author: Smolecule Technical Support Team. Date: February 2026

The U.S. Food and Drug Administration (FDA) has initiated significant reforms to improve how cancer drug doses are selected, moving away from outdated methods [1].

  • The Problem with Traditional Methods: For decades, oncology dose-finding has relied on the "3+3" trial design to find the Maximum Tolerated Dose (MTD). This method was developed for chemotherapies and often leads to poorly optimized doses for modern targeted therapies. Studies show that nearly 50% of patients in late-stage trials for targeted therapies require dose reductions, and the FDA has required post-approval dosing studies for over 50% of recently approved cancer drugs [1].
  • The Shift with Project Optimus: The FDA's Project Optimus encourages a shift from MTD to a focus on doses that maximize both safety and efficacy. The guidance recommends that drug sponsors directly compare multiple dosages in trials designed to assess antitumor activity, safety, and tolerability before finalizing a dose for large registrational trials [1] [2].

A Framework for Optimizing Different Drug Classes

A 2025 review proposes a tailored framework for dose optimization by categorizing oncology molecules into distinct classes [3]. While Cogazocine's class is not specified in the search results, the following table summarizes the general approach.

Molecular Class Key Characteristics Dose Optimization Consideration
Class 1: Small Molecule Targeted Therapies & Antibody-Drug Conjugates Targeted mechanism of action [3]. Maximal efficacy is often reached at doses below the MTD. The goal is to find the dose that provides optimal efficacy with minimal side effects [3].
Class 2: Large Molecule Antagonists Includes monoclonal antibodies that block signaling pathways [3]. Similar to Class 1, efficacy can plateau. Dosing should be based on target saturation and pharmacodynamic markers rather than pure toxicity [1].
Class 3: Cancer Immunotherapy Agonists Agents that activate the immune system (e.g., agonist antibodies) [3]. Requires careful balancing; doses too low may not activate immunity, while doses too high may cause excessive immune-related toxicity [3].
Class 4: Molecules with Limited/No Single-Agent Activity Drugs intended for combination therapy from the outset [3]. Dose selection must consider the backbone therapy. The optimal dose may be the one that safely modulates the target without exacerbating the combination's toxicity [1] [3].

Experimental Protocols for Dose Optimization

The following methodologies, synthesized from the search results, can be integrated into your development plan for this compound.

Designing First-in-Human (FIH) Trials

Objective: To identify safe dose ranges for initial human testing with the best potential benefit-risk ratio [1].

  • Dose Selection: Move beyond simple animal-to-human dose scaling. Use mathematical models that factor in receptor occupancy rates and other species-specific differences to determine a starting dose that is both safe and has a higher chance of showing activity [1].
  • Trial Design: Replace the traditional "3+3" design with novel, model-informed dose-escalation designs. These designs use statistical models to respond to efficacy measures and late-onset toxicities, allowing for more nuanced dose escalation and de-escalation decisions [1].
Selecting Doses for Proof-of-Concept Trials

Objective: To narrow down to one or a few doses for further, deeper evaluation [1].

  • Use of Biomarkers: Incorporate biomarker testing (e.g., measuring changes in circulating tumor DNA - ctDNA) to identify early signals of biological and antitumor activity that may not be detected with short-term radiological follow-up [1].
  • Backfill and Expansion Cohorts: Enroll additional patients at certain dose levels of interest within the early-stage trial. This "backfilling" provides more robust clinical data on safety and early efficacy, strengthening the understanding of the benefit-risk ratio for a particular dose [1].
  • Data Integration Frameworks: Use tools like a Clinical Utility Index (CUI) to quantitatively integrate all collected data (safety, efficacy, pharmacokinetics, biomarkers) and help stakeholders collaboratively select the most promising dose(s) for subsequent study [1].
Final Dosage Decision for Registrational Trials

Objective: To finalize the dose that will be used in the large, pivotal trial intended to support FDA approval [1].

  • Advanced Quantitative Modeling: Employ population pharmacokinetic-pharmacodynamic (PopPK/PD) and exposure-response (E-R) models. These techniques use the larger clinical datasets collected to identify the optimized dosage, can evaluate both safety and efficacy simultaneously, and can simulate the effects of doses and dosing schedules not clinically tested [1].
  • Seamless Adaptive Trial Designs: Consider using adaptive trials that combine traditional FIH, proof-of-concept, and registrational phases into a single study. This allows for faster decision-making and accumulates more long-term safety and efficacy data, which is crucial for optimizing the dose for chronic administration [1].

Visualizing the Dose Optimization Workflow

The following Graphviz diagram illustrates the modern, integrated dose optimization strategy as outlined by the FDA and AACR [1].

Start Preclinical Data & Modeling FIH First-in-Human Trial Start->FIH  Model-Informed  Starting Dose PoC Proof-of-Concept Evaluation FIH->PoC  Multiple Doses for  Further Exploration Final Final Dosage Decision PoC->Final  Integrated Data  Analysis Registrational Registrational Trial Final->Registrational  Optimized Dosage

Modern Oncology Dose Optimization Workflow

Key Considerations & Troubleshooting FAQs

Based on common challenges in dose optimization, here are potential issues and solutions that could be included in your technical support center.

  • Q1: Our FIH trial showed promising efficacy but also significant toxicity at the higher dose levels. How do we choose the dose for the next phase?

    • A: Do not default to the highest dose tested. Use an Exposure-Response analysis to find the dose that offers the best balance. Leverage all available data, including biomarkers and backfill cohort data, to justify selecting a dose that may be lower than the MTD but has a better safety profile while maintaining efficacy [1].
  • Q2: How can we efficiently meet the new FDA requirement to compare multiple doses without making our trials too large or expensive?

    • A: Implement an adaptive trial design with an initial dose-finding stage, followed by a randomized comparison of the most promising doses. Alternatively, use backfill cohorts in your early-stage trial to efficiently gather more data on selected doses. Quantitative modeling and simulation can also help extrapolate the performance of doses not directly tested in a large population [1].
  • Q3: The patient population for our drug is very heterogeneous. How can we account for this in dosing?

    • A: Develop a population PK model early on to identify patient factors (e.g., body size, organ function, genetic polymorphisms) that cause variability in drug exposure. This can inform whether specific subpopulations need different dosing recommendations (e.g., dose adjustments for patients with renal impairment) [1].

References

troubleshooting Cogazocine assay interference

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Immunoassay Interference

Immunoassays are powerful tools but are susceptible to various interferences that can lead to incorrect results, potentially driving unnecessary explorations or inappropriate treatments [1]. The main types of interference can be categorized as follows:

  • Cross-reactivity: Molecules structurally similar to the target analyte (like metabolites, precursors, or drugs) may be unintentionally recognized by the assay's antibodies [1].
  • Endogenous Antibodies: Interference can be caused by antibodies produced by the patient, such as heterophile antibodies or anti-analyte antibodies [1].
  • Exogenous Substances: This includes interference from substances introduced into the patient's system, such as biotin (a common dietary supplement) or various drugs [1] [2].
  • The Hook Effect: This is a specific issue in sandwich immunoassays where an extremely high concentration of the analyte saturates the antibodies, leading to an falsely low signal [1].
  • Target Interference: In bridging immunogenicity assays (used to detect Anti-Drug Antibodies or ADA), high levels of the drug's circulating target can create a false positive signal by bridging the assay reagents themselves [3].

Quantifying Biotin Interference

Biotin is a particularly common interferent in assays using the biotin-streptavidin capture system. The table below summarizes data on how biotin can affect various assays, based on a 2025 study [2].

Assay Direction of Interference Biotin Level Causing >20% Change
Thyroglobulin (TG) Falsely Low >500 ng/mL
Alpha-fetoprotein (AFP) Falsely Low >500 ng/mL
Anti-Thyroglobulin (ATG) Falsely High >500 ng/mL
Free Thyroxine (FT4) Falsely High >500 ng/mL

Key Findings from the Research:

  • High-Risk Patients: Patients undergoing hemodialysis and those in the intensive care unit (ICU) were found to have significantly elevated biotin levels, often due to supplement intake [2].
  • Mitigation Strategies: The study confirmed that newer reagent formulations from manufacturers like Roche show improved biotin tolerance. For older reagents, a biotin depletion method can effectively restore assay accuracy [2].

A Framework for Troubleshooting Interference

When you encounter a suspicious immunoassay result, following a systematic investigative process is crucial. The diagram below outlines a logical workflow for identifying and confirming interference.

Suspicious Assay Result Suspicious Assay Result Investigate Pre-analytical Factors Investigate Pre-analytical Factors Suspicious Assay Result->Investigate Pre-analytical Factors Check for Known Interferents Check for Known Interferents Investigate Pre-analytical Factors->Check for Known Interferents Cross-reactivity Assessment Cross-reactivity Assessment Check for Known Interferents->Cross-reactivity Assessment Biotin Interference Test Biotin Interference Test Check for Known Interferents->Biotin Interference Test Heterophile Antibody Check Heterophile Antibody Check Check for Known Interferents->Heterophile Antibody Check Analyze Patient Medication Analyze Patient Medication Cross-reactivity Assessment->Analyze Patient Medication Use Newer Biotin-Tolerant Reagents Use Newer Biotin-Tolerant Reagents Biotin Interference Test->Use Newer Biotin-Tolerant Reagents Apply Biotin Depletion Method Apply Biotin Depletion Method Biotin Interference Test->Apply Biotin Depletion Method Re-test with Blocking Reagents Re-test with Blocking Reagents Heterophile Antibody Check->Re-test with Blocking Reagents Review Drug Metabolites Review Drug Metabolites Analyze Patient Medication->Review Drug Metabolites Result Correlated with Clinical Picture? Result Correlated with Clinical Picture? Use Newer Biotin-Tolerant Reagents->Result Correlated with Clinical Picture? Apply Biotin Depletion Method->Result Correlated with Clinical Picture? Re-test with Blocking Reagents->Result Correlated with Clinical Picture? Interference Confirmed Interference Confirmed Result Correlated with Clinical Picture?->Interference Confirmed No Report Valid Result Report Valid Result Result Correlated with Clinical Picture?->Report Valid Result Yes

The process typically involves investigating pre-analytical conditions and then testing for specific interferents using methods like:

  • Linearity and Dilution Tests: Non-linear results upon sample dilution can suggest interference [1].
  • Blocking Experiments: Using specific blocking reagents can neutralize heterophile antibodies [1].
  • Method Comparison: Testing the sample with an alternative method (e.g., mass spectrometry or a different immunoassay platform) can help confirm the result's accuracy [1].
  • Sample Re-treatment: Techniques like biotin depletion or PEG precipitation can remove interferents [2] [3].

A Case Study: Overcoming Target Interference

A 2024 paper provides an excellent example of troubleshooting target interference in an immunogenicity assay for Tocilizumab, an anti-IL-6R drug [3].

  • The Problem: High levels of the soluble drug target (IL-6 receptor) were causing false-positive signals in the bridging assay format used to detect anti-drug antibodies.
  • The Solution: The researchers successfully mitigated this by:
    • Using a higher sample dilution to reduce interference.
    • Adding high concentrations of IL-6 (the natural ligand) to the assay buffer. The IL-6 bound to the soluble IL-6R, preventing it from bridging the assay reagents and causing a false signal [3].
  • The Outcome: This approach achieved high target and drug tolerance while maintaining the assay's sensitivity, specificity, and precision [3].

References

Troubleshooting Guide: Common Purity Issues

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses typical challenges in purifying active pharmaceutical ingredients (APIs).

Purity Issue Potential Root Cause Suggested Solution Key Considerations
Low Final Yield Poor solvent selection for recrystallization; excessive solvent volume [1]. Optimize recrystallization solvent system via small-scale trials; avoid excess solvent. Target a saturated solution near the solvent's boiling point [1].
Precipitate Formation Rapid cooling ("shock cooling") or mechanical disturbance of the solution [1]. Allow solution to cool gradually to room temperature undisturbed; use an insulated container [1]. Crystals are pure and structured; precipitate is a mixed, impure solid [1].
Persistent Specific Impurity Inefficient separation of structurally similar compounds (e.g., by-products). Implement High-Performance Affinity Chromatography (HPAC) or immunoaffinity chromatography [2]. Requires a highly selective binding agent (e.g., antibody, protein) for the impurity or target [2].
Catalyst Poisoning Presence of trace impurities like Carbon Monoxide (CO) or Oxygen (O₂) in feed streams or solvents [3]. Use a dedicated catalyst bed (e.g., copper oxide) to remove CO and O₂ from reagents or solvents prior to use [3]. Critical for polymerization and other metal-catalyzed synthesis steps [3].

Frequently Asked Questions (FAQs)

Q1: How can I determine which molecular substructures in my compound are most prone to forming impurities? Advanced machine learning models, interpreted using tools like LIME (Local Interpretable Model-agnostic Explanations), can identify substructures that critically influence a compound's properties. For instance, nitrogenous substructures have been flagged as important for a compound's ability to cross the blood-brain barrier. This approach can be adapted to pinpoint substructures that affect stability and impurity formation during synthesis [4].

Q2: My sample won't crystallize. What can I do? This is a common challenge. First, ensure you have not used too much solvent. If crystals still do not form, you may need to introduce a "seed crystal"—a small pure crystal of the same compound—to initiate the crystallization process. Furthermore, rigid molecules with fewer rotational bonds generally crystallize more easily than flexible ones [1].

Q3: What analytical techniques are best for profiling unknown impurities? Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose. It is highly effective for detecting and identifying cutting agents, adulterants, and synthesis by-products in complex mixtures, making it ideal for retrospective impurity profiling without needing dedicated, costly methods [5].

Experimental Protocols for Impurity Control

Here are detailed methodologies for key techniques referenced in the guides.

Protocol for Recrystallization

Recrystallization is a fundamental laboratory technique for purifying solids [1].

Start Crude Impure Solid Step1 1. Dissolve in Hot Solvent Start->Step1 Step2 2. Hot Filtration (Remove undissolved impurities) Step1->Step2 Step3 3. Gradual Cooling (Allow crystal growth) Step2->Step3 Step4 4. Ice-Bath Cooling (Maximize yield) Step3->Step4 Step5 5. Vacuum Filtration (Separate crystals) Step4->Step5 End Pure Crystals Step5->End

Key Technical Details:

  • Solvent Selection: The ideal solvent should dissolve your compound poorly at room temperature but very well at its boiling point.
  • Hot Filtration: Filter the hot solution immediately after dissolution to remove insoluble impurities. Use a pre-heated funnel to prevent crystallization in the filter.
  • Crystal Growth: Do not disturb the solution while cooling. Agitation or rapid cooling will cause impure precipitate to form instead of pure crystals [1].
Protocol for High-Performance Affinity Chromatography (HPAC)

HPAC uses a biologically-derived binding agent immobilized in a column to selectively capture a target molecule or impurity from a complex mixture [2].

Start Sample Mixture Step1 1. Condition/Equilibrate with Application Buffer Start->Step1 Step2 2. Load Sample (Target is retained) Step1->Step2 Step3 3. Wash (Non-retained components eluted) Step2->Step3 Step4 4. Elute Target (Change buffer pH/ionic strength) Step3->Step4 Step5 5. Column Regeneration (Re-equilibrate for next run) Step4->Step5 End Purified Target Step5->End

Key Technical Details:

  • The Binding Agent: This can be an antibody, enzyme, lectin, or other protein with high specificity for your target impurity [2].
  • Elution Mode: HPAC often uses an "on/off" elution mode. The target is tightly bound during sample application and washing, then released by applying an elution buffer that disrupts the specific interaction (e.g., by changing pH) [2].
  • Regeneration: The column must be thoroughly washed with the application buffer to re-establish the initial conditions before the next run [2].

Important Note on Cogazocine Information

  • Consult specialized databases: Search for scientific literature on this compound via platforms like PubMed, ACS Publications, or Google Scholar.
  • Review patent filings: Pharmaceutical development details are often disclosed in patent documents from the USPTO, EPO, or Google Patents.
  • Refine your search: Use specific terms like "this compound synthesis", "this compound impurity profile", or "this compound analytical method" for more targeted results.

References

Cogazocine metabolite identification challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are answers to common challenges in metabolite identification.

1. Q: We often detect multiple signals for what we believe is a single metabolite. What causes this and how can we resolve it? A: This is a common phenomenon where a single metabolite generates multiple signals due to:

  • Adduct Formation: During ionization, metabolites can form various adducts beyond the typical [M+H]+ or [M-H]-, such as [M+Na]+, [M+K]+, or [M+NH4]+ [1]. The specific adducts formed depend on the metabolite's structure and the experimental conditions, including the mobile phase composition and solvent quality [1].
  • In-Source Fragmentation: Metabolites can fragment before reaching the mass analyzer, producing signals for fragments like [M-H2O+H]+ [1]. This is highly dependent on the metabolite's chemical stability and source parameters.
  • Isotopic Peaks: Naturally occurring isotopes (e.g., ¹³C, ¹⁵N) lead to isotopic peaks alongside the main "monoisotopic" peak [1].

Troubleshooting Guide:

  • Review Mobile Phase: Ensure high-purity solvents and avoid glass-stored water, which can leach ions and increase sodium/potassium adducts [1].
  • Optimize Source Conditions: Lower ionization voltages or temperatures may reduce in-source fragmentation.
  • Use Software Tools: Leverage processing software that includes adduct and isotope grouping to consolidate signals from the same metabolite.

2. Q: What is the minimum evidence required to confidently identify an unknown metabolite? A: Confidence is built on orthogonal data points. The following table summarizes a points-based scoring system to quantify identification confidence, adapted from current metabolomics standards [2]. A higher total score corresponds to higher confidence in the identification.

Qualifier Criteria Description Points Assigned
High-Resolution MS Monoisotopic mass match (1-5 ppm error) 10
Match of multiple adducts (e.g., [M+H]⁺ and [M+Na]⁺) 5
Accurate mass (<2 ppm) plus isotopic pattern match 20
Tandem MS (MS/MS) Match of MS/MS spectrum to a database 10
Manual interpretation of MS/MS spectrum 10
Chromatography Retention time (RT) match to a chemical standard 10
RT match to a predicted value (QSRR models) 10
Ion Mobility Collisional Cross Section (CCS) match to a database 10
CCS match to a predicted value 5
NMR Spectroscopy 1D NMR (e.g., ¹H) spectrum match to a database 15
2D NMR spectrum match to a database 20
Total Possible 100

Scoring example: An identification with a 3 ppm mass match (10 pts), a good MS/MS database match (10 pts), and a CCS database match (10 pts) would score 40 points, indicating a putative annotation. To reach an confirmed structure (e.g., >80 points), you would need to add data from a chemical standard and/or NMR spectroscopy [2].

3. Q: Our identations are hindered by "known unknowns" – metabolites not in any database. What strategies can we use? A: This is a central bottleneck known as the "metabolome dark matter" [2]. Strategies include:

  • Multi-omics Integration: Correlate metabolomics data with transcriptomics or genomics to identify biosynthetic gene clusters that may hint at the structure of unknown secondary metabolites [3].
  • Advanced NMR Methods: Use 2D NMR experiments like TOCSY and HSQC, which provide superior resolution for identifying unknown compounds in complex mixtures compared to 1D methods [4]. Database-assisted analysis of 2D TOCSY or HSQC spectra can significantly improve accuracy [4].
  • Molecular Networking: Use tools like GNPS to visualize MS/MS data as molecular families, where related metabolites cluster together, helping to identify structural analogues of known compounds [3].

Experimental Protocols for Key Techniques

Protocol 1: LC-MS/MS-Based Metabolite Identification for Feature Annotation

This protocol outlines the steps for annotating metabolites from a typical LC-MS/MS feature table [1].

  • Data Preprocessing: Process raw LC-MS/MS data (.mzML format) using software like MZmine, XCMS, or MS-DIAL to generate a feature table containing m/z, retention time (RT), and intensity values [1].
  • Adduct & Isotope Annotation: Within the processing software, apply algorithms to group features originating from the same metabolite, recognizing common adducts and isotopic peaks.
  • MS/MS Spectral Matching: For each feature, compare the acquired MS/MS fragmentation spectrum against reference spectral libraries (e.g., MassBank, mzCloud, GNPS). A high spectral match score is a key piece of evidence [2].
  • Retention Time Validation: If available, compare the experimental RT of the feature with the RT of an authentic chemical standard analyzed under identical LC conditions. This is a powerful orthogonal filter [2].
  • Ion Mobility CCS Validation (if available): For instruments with ion mobility capability, compare the measured Collisional Cross Section (CCS) of the ion against a CCS database for an additional layer of confirmation [2].

Protocol 2: Utilizing 2D NMR for De Novo Metabolite Identification

For metabolites that remain unknown after MS-based approaches, 2D NMR is a powerful tool for structural elucidation [4].

  • Sample Preparation: Concentrate and purify the metabolite of interest from the biological matrix. This often requires semi-preparative or analytical-scale chromatography.
  • Data Acquisition: Acquire a suite of 2D NMR experiments on the purified sample. Key experiments include:
    • ¹H-¹³C HSQC: Identifies direct correlations between protons and their attached carbon atoms, defining the carbon framework.
    • ¹H-¹H TOCSY: Reveals networks of coupled protons within the same spin system, helping to identify contiguous structural fragments like sugar rings or amino acid side chains.
  • Database Query & Structural Elucidation: Query the acquired 2D NMR spectra against specialized databases like COLMAR or TOCCATA, which are designed for complex mixture analysis [4]. If no match is found, proceed with manual structure elucidation by interpreting cross-peaks and coupling constants to piece together the molecular structure.

Workflow Diagrams

The following diagrams, created with Graphviz, illustrate the logical workflows for metabolite identification and confidence scoring.

MIWorkflow Start Start: Raw LC-MS/MS Data F1 Feature Detection & Peak Table Generation Start->F1 F2 Adduct/Isotope Grouping F1->F2 F3 MS/MS Spectral Matching F2->F3 D1 Database Hit? F3->D1 F4 Apply Orthogonal Filters (RT, CCS) D1->F4 Yes End2 Putative Annotation or Unknown D1->End2 No D2 Confidence Score > 80? F4->D2 End1 Confirmed Identification D2->End1 Yes D2->End2 No

Metabolite Identification Workflow

CIDScore cluster_evidence Gather Evidence & Assign Points cluster_confidence Calculate Total Score & Assign Level Start Proposed Metabolite ID MS High-Res MS (<2 ppm + isotopes) Start->MS MSMS MS/MS (DB Match + Manual) MS->MSMS C1 Level 1: Identified (>80 points) Chrom Chromatography (RT Std. Match) MSMS->Chrom IM Ion Mobility (CCS DB Match) Chrom->IM NMR NMR (2D Spectrum) IM->NMR rounded rounded filled filled        fillcolor=        fillcolor= C2 Level 2: Putative Annotation (40-80 points) C3 Level 3: Tentative Candidate (<40 points)

Confidence Scoring for Metabolite ID

References

Fundamentals of Stability-Indicating Methods

Author: Smolecule Technical Support Team. Date: February 2026

A stability-indicating method is a validated analytical procedure that can accurately and reliably measure the active ingredient in a drug product without interference from degradation products, process impurities, excipients, or other potential components [1] [2]. The core principle is specificity – the ability to distinguish the active drug from its degradation products.

The International Council for Harmonisation (ICH) guidelines provide the framework for these methods, requiring testing under forced degradation conditions to demonstrate the method's stability-indicating capability [1] [3].

Method Development Workflow

The development of a robust, stability-indicating method follows a systematic process. The diagram below outlines the key stages from initial setup to final validation.

G Start Define Analytical Target A Select Chromatographic Technique (e.g., HPLC) Start->A B Develop Initial Method (Column, Mobile Phase, etc.) A->B C Perform Forced Degradation (Stress Testing) B->C D Evaluate Method Specificity and Resolution C->D E Optimize Method Parameters D->E If resolution is inadequate F Formally Validate Method D->F If specificity is confirmed E->C Re-test with new conditions

Critical Development Steps
  • Analytical Technique Selection: Reverse-phase High-Performance Liquid Chromatography (HPLC) with a UV or diode-array detector (DAD) is the most common technique. It provides a good balance of separation efficiency, sensitivity, and robustness [1] [2] [3].
  • Chromatographic Conditions: Based on established methods for other compounds, you can use the parameters in the table below as a starting point for developing a method for Cogazocine [1] [3].

Table 1: Example HPLC Parameters from Literature for Method Scoping

Parameter Example from Colchicine Method [1] Example from Anticoccidial Drugs Method [3]
Column C18 (100 x 3 mm, 2.6 µm) C18 (Supelcosil)
Mobile Phase 40/60 (v/v) Acetonitrile/Ammonium Formate Buffer (5 mM, pH 3.5) 20/80 (v/v) Acetonitrile/Potassium Dihydrogen Phosphate Buffer (0.05 M)
Flow Rate 0.25 mL/min 2.0 mL/min
Detection UV 254 nm / 350 nm UV 260 nm
Injection Volume 20 µL Not Specified
Column Temperature 40°C Not Specified

Forced Degradation (Stress Testing) Protocol

Forced degradation is mandatory to prove the method can detect degradation products and measure the intact drug accurately. It involves exposing the drug substance to harsh conditions beyond normal storage to accelerate degradation [1].

G Start Forced Degradation Protocol A Acidic Hydrolysis 1M HCl, 70-80°C, 1-24h Start->A B Alkaline Hydrolysis 1M NaOH, 70-80°C, 1-24h Start->B C Oxidative Degradation 3-30% H₂O₂, RT, 1-24h Start->C D Thermal Degradation Solid/Dry state, 70-80°C, 1-24h Start->D E Photolytic Degradation Exposure to UV/VIS light as per ICH Q1B Start->E

Objective: To generate approximately 5-20% degradation of the active ingredient, which is sufficient to identify potential degradation products without over-degrading the sample [1].

Analytical Method Validation

Once a specific method is developed, it must be formally validated according to ICH guidelines to prove it is suitable for its intended use. The key validation parameters are summarized below.

Table 2: Key Validation Parameters and ICH Criteria for Stability-Indicating Methods

Validation Parameter Objective Typical Acceptance Criteria
Specificity Demonstrate resolution between this compound and all degradation products, and no interference from excipients. Baseline separation; Peak purity index > 0.999 [1].
Linearity & Range Establish a proportional relationship between analyte concentration and detector response. Correlation coefficient (r²) > 0.99 [1] [3].
Accuracy Determine the closeness of measured value to the true value (often via spike recovery). Recovery of 98-102% [2] [3].
Precision
∙ Repeatability (Intra-day) Assess agreement among multiple measurements taken under the same conditions. Relative Standard Deviation (RSD) < 1-2%
∙ Intermediate Precision (Inter-day) Assess reproducibility on different days, by different analysts, or with different equipment. RSD < 2-3% [1]
Robustness Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, flow rate). System suitability criteria are met.

Frequently Asked Questions (FAQs)

Q1: During forced degradation, my sample degrades completely (>90%). What should I do? A1: This indicates the stress conditions are too severe. Repeat the test with milder conditions, such as a lower temperature (e.g., 40-50°C), a shorter exposure time (e.g., 30 minutes), or a lower concentration of acid/base/oxidant. The goal is 5-20% degradation.

Q2: I cannot achieve baseline separation between this compound and a key degradation product. How can I resolve this? A2: Consider these optimization steps:

  • Adjust the mobile phase: Systematically change the organic solvent ratio (e.g., acetonitrile or methanol) or the pH of the aqueous buffer. Even a 0.1-0.2 pH unit change can significantly impact separation [1].
  • Modify the gradient profile: Use a gradient elution instead of an isocratic one to better resolve components with different polarities.
  • Change the column temperature: Temperature can affect retention times and selectivity.

Q3: My method is not robust; small changes cause significant shifts in retention time. What is the likely cause? A3: This is often due to a mobile phase that is overly sensitive to pH changes. Ensure you are using a buffered system (e.g., phosphate or formate buffer) with adequate buffering capacity within ±0.5 pH units of its pKa. Also, verify that the HPLC system is equilibrated sufficiently before a run.

Q4: How do I confirm that my method is truly stability-indicating? A4: Beyond showing separation, use a diode-array detector (DAD) to demonstrate peak purity. This involves obtaining UV spectra across the this compound peak and using software to confirm that the spectrum is homogeneous and not contaminated by a co-eluting impurity [1].

References

Cogazocine versus other opioid compounds

Author: Smolecule Technical Support Team. Date: February 2026

Cogazocine at a Glance

The information below summarizes the very limited data available for this compound, which is primarily of a chemical and speculative nature.

Property Description for this compound
Chemical Class Benzomorphan opioid [1].
Molecular Formula C₂₁H₃₁NO [1].
Molecular Weight 313.5 g/mol [1].
Mechanism of Action Proposed as a mixed μ-opioid (MOR) and κ-opioid (KOR) receptor agonist, inferred from structural similarity to pentazocine. Direct binding assays are unpublished [1].
Therapeutic Applications Potential use in moderate-to-severe pain (preclinical); investigated in combination with chemotherapeutics (e.g., doxorubicin, cisplatin) for resistant tumors [1].
Key Available Data Primarily chemical structure and physicochemical properties. Pharmacokinetics, toxicity, and efficacy profiles are uncharacterized [1].

Framework for Opioid Comparison

For a comprehensive guide, researchers typically compare opioids across multiple parameters. The table below outlines these key dimensions, but specific data for this compound in these categories is missing from the available literature.

Comparison Dimension Typical Parameters & Considerations
Chemical Structure 4,5-epoxymorphinan (e.g., morphine, oxycodone), phenylpiperidine (e.g., fentanyl), or diphenylheptylamine (e.g., methadone). Structure influences physicochemical properties [2].
Pharmacokinetics Absorption, bioavailability, distribution (including BBB penetration [3]), metabolism (CYP enzymes, glucuronidation), and elimination [2].
Receptor Pharmacology Affinity & efficacy at MOR, DOR, KOR; functional activity (full/partial agonist, antagonist); signaling bias (G-protein vs. β-arrestin) [4].
Therapeutic Profile Analgesic efficacy/potency; side effect profile (respiratory depression, constipation, sedation); development of tolerance & dependence [5] [2].
Experimental Data In vitro binding/functional assays; in vivo animal models of analgesia; clinical trial data on efficacy & safety [6].

Experimental Insights and Pathways

While direct data on this compound is scarce, established knowledge of opioid signaling can inform research.

  • Receptor Signaling Pathway: Opioid receptors are Gi/G0-protein coupled receptors (GPCRs). Their activation triggers a cascade that inhibits adenylyl cyclase (AC), reduces cyclic AMP (cAMP) production, closes voltage-gated calcium channels (preventing neurotransmitter release), and activates G protein-gated inwardly rectifying potassium (GIRK) channels (leading to neuronal hyperpolarization). This complex signaling results in reduced pain transmission [4].
  • General Workflow for Comparison: A standard experimental protocol to compare opioids like this compound with established compounds would involve several stages. The workflow progresses from in vitro assays (receptor binding, functional signaling) to in vivo animal studies (pain models, behavioral effects, pharmacokinetics) and finally to clinical trials in humans, with chemical analysis supporting the entire process.

G OpioidLigand Opioid Ligand (e.g., this compound, Morphine) MOR μ-Opioid Receptor (MOR) OpioidLigand->MOR Binds to GiProtein Gi/G₀ Protein MOR->GiProtein Activates AC Adenylyl Cyclase (AC) GiProtein->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel GiProtein->VGCC Closes GIRK GIRK Channel GiProtein->GIRK Opens cAMP cAMP Production AC->cAMP Decreases NeurotransmitterRelease Neurotransmitter Release VGCC->NeurotransmitterRelease Reduces GIRK->NeurotransmitterRelease Reduces (via Hyperpolarization) PainPerception Pain Perception NeurotransmitterRelease->PainPerception Decreases

Opioid Receptor Signaling Cascade

G Start Compound Selection (this compound vs. Controls) InVitro In Vitro Profiling Start->InVitro Binding Receptor Binding Assays InVitro->Binding Signaling Functional Signaling Assays InVitro->Signaling InVivo In Vivo Evaluation Binding->InVivo Signaling->InVivo Efficacy Efficacy in Pain Models InVivo->Efficacy PK Pharmacokinetics (PK) InVivo->PK Tox Toxicology & Safety InVivo->Tox Clinical Clinical Trials PK->Clinical Tox->Clinical Analysis Chemical & Data Analysis Analysis->Binding Analysis->Signaling Analysis->PK

Workflow for Comparative Opioid Profiling

References

Experimental Protocols for Receptor Binding Affinity

Author: Smolecule Technical Support Team. Date: February 2026

The quantitative data found in comparison guides is typically generated through competitive binding assays. Here is a generalized workflow for these key experiments:

dot code for experimental protocol

G A 1. Prepare Membrane Fraction B 2. Incubate with Components A->B C 3. Separate Bound from Free B->C B1 • Target Receptor (e.g., μOR, κOR) B2 • Radiolabeled Ligand (e.g., [³H]DAMGO) B3 • Test Compound (e.g., Cogazocine) D 4. Measure & Analyze Data C->D D1 Quantify Bound Radioligand D2 Calculate IC₅₀ & Ki Values

Diagram: General Workflow for Competitive Radioligand Binding Assays. Ki is the inhibition constant, quantifying binding affinity; a lower Ki indicates higher affinity. [1] [2]

The core methodology involves measuring the ability of the test compound (e.g., this compound) to displace a high-affinity radiolabeled ligand from a specific receptor. [1] The resulting data is analyzed to determine the Ki value (inhibition constant), which is the primary quantitative metric for comparing binding affinity between compounds. [3] [1]

Relevant Receptor Targets for Comparison

While data for this compound is unavailable, compounds with similar chemical structures (like benzomorphans or morphinans) are typically profiled against these key central nervous system receptors: [3] [4] [1]

Receptor Type Significance & Functional Role
Mu Opioid Receptor (μOR) Primary target for most analgesic and euphoric effects; a key receptor for profiling any potential opioid. [1]
Kappa Opioid Receptor (κOR) Activation can produce analgesia with less euphoria, but also dysphoria; target for mixed agonists/antagonists. [2]
Delta Opioid Receptor (δOR) Modulates pain and emotional responses; often included in full receptor profiles. [2]
Sigma-1 Receptor (S1R) A non-opioid intracellular receptor implicated in neuroprotection, modulation of ion channels, and various CNS disorders. [4]

References

validating Cogazocine analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Method Validation

Since Cogazocine is a benzomorphan opioid, methods for analyzing similar drugs can serve as a starting point. The table below outlines the core parameters required for validating an analytical method, which you would need to establish for this compound [1] [2].

Validation Parameter Objective Recommended Protocol & Acceptance Criteria
Selectivity/Specificity Confirm the method can distinguish this compound from impurities, matrix components, and other drugs [1]. Analyze blank biological samples & samples spiked with this compound & potentially interfering substances. Chromatograms should show no interference at this compound's retention time [1].
Accuracy Determine the closeness of measured value to the true value. Spike biological matrices with known this compound concentrations at multiple levels (e.g., low, mid, high). Calculate % recovery; typically within ±15% of the theoretical value [2].

| Precision | Evaluate the degree of scatter in a series of measurements. | Conduct experiments for: • Repeatability: Multiple injections of the same sample in one sequence. • Intermediate Precision: Different days, analysts, or equipment. %RSD should generally be ≤15% [1]. | | Linearity & Range | Demonstrate method response is proportional to analyte concentration. | Prepare & analyze a minimum of 5-8 concentration levels. A correlation coefficient (R²) of ≥0.99 is typically expected [1]. | | Limit of Quantification (LOQ) | Lowest concentration that can be quantified with acceptable accuracy and precision. | Identify a signal-to-noise ratio of 10:1. Accuracy and precision at LOQ should be within ±20% [1]. | | Robustness | Assess method reliability to deliberate, small changes in parameters. | Variations in flow rate, column temperature, mobile phase pH, or different GC columns. System suitability criteria must still be met [1]. |

Proposed Experimental Workflow for this compound

The following diagram and description outline a generalized experimental workflow for analyzing a drug like this compound in a biological sample using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for drugs of abuse [1].

cluster_1 Key Steps SamplePrep Sample Preparation Derivatization Derivatization (if required) SamplePrep->Derivatization GCAnalysis GC-MS Analysis Derivatization->GCAnalysis DataProcessing Data Processing & Quantification GCAnalysis->DataProcessing Validation Method Validation DataProcessing->Validation End Validated Result Validation->End Start Biological Sample (Blood, Urine) Start->SamplePrep

Workflow Description:

  • Sample Preparation: Biological samples (blood, urine) require cleaning to remove proteins and other interfering compounds. Techniques like liquid-liquid extraction or solid-phase extraction are common [1].
  • Derivatization: Many drugs and their metabolites, especially those with polar functional groups (e.g., -OH, -COOH), may require derivatization before GC-MS analysis to improve volatility and thermal stability. The need for this step for this compound should be evaluated based on its structure [1].
  • GC-MS Analysis:
    • Separation (Gas Chromatography): The extracted sample is injected into a GC system. A non-polar or mid-polar capillary column is typically used. The oven temperature is programmed to separate this compound from other components [1].
    • Detection (Mass Spectrometry): Separated compounds are ionized and fragmented, commonly by Electron Ionization (EI) at 70 eV. The mass spectrometer detects characteristic fragments (ions) for this compound, which are used for identification and quantification [1].
  • Data Processing & Quantification: The analyte is identified by comparing its retention time and mass spectrum to a reference standard. Quantification is achieved by measuring the area of a characteristic ion peak and comparing it to a calibration curve [1].
  • Method Validation: The entire method must be rigorously tested according to the parameters listed in the table above to ensure it is fit for its purpose [2].

Strategy for Sourcing this compound-Specific Data

To move from a general framework to a validated method for this compound, consider the following actions:

  • Procure a Certified Reference Standard: The first critical step is to obtain a pure, characterized sample of this compound. This is essential for developing the calibration curve and determining optimal MS parameters [3].
  • Conduct a Literature Review on Structural Analogs: Research validated methods for closely related benzomorphan opioids (e.g., pentazocine). Their physicochemical and metabolic properties can provide excellent guidance for this compound method development [3].
  • Systematic Method Development and Optimization: Begin with the general workflow and experimentally determine the optimal conditions for each step for this compound, including the best extraction solvent, derivatization agent (if needed), and GC temperature program.

References

Morphine vs. Pentazocine: A Representative KOR Agonist Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a comparison based on data from a human study that directly compared morphine and pentazocine [1].

Feature Morphine (µ-opioid receptor agonist) Pentazocine (mixed agonist-antagonist, κ-opioid receptor agonist)
Receptor Action Primarily MOR agonist; can activate DOR/KOR at high doses [2]. KOR agonist and MOR partial antagonist [1].
Analgesic Efficacy Effective analgesia; equianalgesic to pentazocine in experimental model [1]. Effective analgesia; equianalgesic to morphine in experimental model [1].
Side Effect Profile More associated with feelings of control and euphoria [1]. Greater aversive side effects (e.g., dysphoria) than morphine [1].
Key Side Effects Common: nausea/vomiting, drowsiness, dizziness [1]. Common: nausea/vomiting, drowsiness, dizziness; different cognitive/affective profile [1].
Sex Differences Females reported greater frequency of negative side effects than males [1]. Sex differences in side effects were not significant [1].

|

Experimental Protocol from Cited Research

The data in the table above comes from a randomized, double-blind study in healthy volunteers. Here is the detailed methodology [1]:

  • Participants: 212 (122 female, 90 male) healthy volunteers, aged 18-42, free of pain, psychiatric disturbance, and substance abuse.
  • Drug Administration: Participants received an intravenous bolus of either 0.08 mg/kg morphine or 0.5 mg/kg pentazocine. These doses were selected to achieve equianalgesia.
  • Pain Sensitivity Testing: Pain sensitivity was assessed before and after drug administration using:
    • Pressure pain threshold: Measured at the trapezius, masseter, and ulna with a handheld algometer.
    • Heat pain threshold and tolerance: Applied to the forearm using a Medoc Thermal Sensory Analyzer.
    • Ischemic arm pain: Induced by a submaximal effort tourniquet test.
  • Side Effect Assessment: After post-drug pain testing, subjects completed two standardized questionnaires:
    • The Somatic Side Effects Questionnaire (SSE)
    • The Cognitive and Affective Side-Effect Questionnaire (CASE)

Mechanisms of Action and Signaling Pathways

The distinct effects of morphine and KOR agonists like pentazocine arise from their actions at different opioid receptors. The diagram below illustrates the core signaling pathway they share, as well as the key difference that explains their divergent profiles.

opioid_signaling cluster_biased Biased Signaling (KOR Agonists) opioid_ligand Opioid Ligand (e.g., Morphine, Pentazocine) GPCR Opioid Receptor (MOR/KOR) (GPCR) opioid_ligand->GPCR Binds g_protein Heterotrimeric G-protein (Gi/o) GPCR->g_protein Activates beta_arr β-arrestin Recruitment GPCR->beta_arr KOR Agonists Promote g_alpha Gα subunit g_protein->g_alpha Dissociates into g_bg Gβγ subunit complex g_protein->g_bg Dissociates into cAMP ↓ cAMP Production g_alpha->cAMP kir_channel Potassium Channel (Kir3) Activation g_bg->kir_channel Binds to vgcc Voltage-Gated Calcium Channel (N-type) Inhibition g_bg->vgcc Inhibits effects Overall Effects: Neuronal Hyperpolarization Reduced Neurotransmitter Release Analgesia cAMP->effects kir_channel->effects vgcc->effects adverse Associated with Adverse Effects: Dysphoria, Sedation beta_arr->adverse

A critical concept in modern opioid pharmacology, especially for KOR agonists, is biased signaling [3]. This refers to the ability of some drugs to preferentially activate one signaling pathway over others.

  • G-protein pathway: Activation of this pathway by KOR agonists is primarily linked to the desired analgesic effects [3].
  • β-arrestin pathway: Recruitment of β-arrestin after KOR activation is strongly associated with adverse effects like dysphoria and sedation [3]. Therefore, a key goal in drug development is to create "G-protein-biased" KOR agonists that provide pain relief without the negative side effects.

Insights for Drug Development

The search for KOR agonists as alternatives to MOR-targeting drugs like morphine is driven by the desire to avoid severe side effects like addiction and respiratory depression [3]. Current strategies to achieve this goal include [3]:

  • Developing Biased Agonists: Designing KOR ligands that selectively activate the G-protein pathway without recruiting β-arrestin.
  • Using Partial Agonists: Employing agonists with lower intrinsic efficacy, which may produce analgesia at doses below the threshold for provoking dysphoria.
  • Designing Peripherally Restricted Agonists: Creating drugs that do not cross the blood-brain barrier, thus preventing central nervous system-mediated side effects.

References

A Framework for Opioid Safety Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Although information on Cogazocine is unavailable, the search results provide a robust model for how opioid safety is evaluated and compared in scientific literature. The table below summarizes the type of safety data that is typically compiled for opioid analgesics, using examples from the search results.

Drug Name Receptor Activity Common/Notable Adverse Effects Key Risks & Safety Considerations
Pentazocine [1] Mixed Agonist-Antagonist: • Kappa & Sigma Opioid Receptor: Agonist • Mu Opioid Receptor: Antagonist [1] Sedation; feelings of drunkenness; dizziness; nausea; vomiting[ citation:10]. Can induce withdrawal in opioid-dependent individuals; may cause confusion and dysphoria not seen with pure antagonists like naloxone [2]. Weakly antagonizes effects of morphine/meperidine. Produces incomplete reversal of respiratory depression from other opioids [1].
Buprenorphine [2] Partial Mu Opioid Receptor Agonist [2] Pupil constriction; reports of opioid-like subjective effects [2]. Dose-dependent tolerance and cross-tolerance develop. Does not precipitate withdrawal in patients dependent on short-acting opioids, allowing for comfortable transfer to treatment [2].
Morphine [2] Mu Opioid Receptor Agonist [2] Dose-related increases in subjective measures of agonist effects; decreased pupil diameter [2]. Development of tolerance and physical dependence during maintenance therapy [2].
Naloxone [2] Mu Opioid Receptor Antagonist [2] Precipitates a dose-related opioid withdrawal syndrome [2]. Used to reverse effects of opioid agonists, including respiratory depression.

Experimental Protocols for Safety Assessment

The safety data in the table above is derived from established clinical and experimental methodologies. Here are detailed protocols for key experiments cited [2]:

  • Study on Precipitated Withdrawal (for Mixed Agonist-Antagonists and Antagonists)

    • Objective: To assess the potential of a drug to precipitate acute withdrawal in opioid-dependent subjects.
    • Population: Human volunteers maintained on a steady dose of an opioid agonist (e.g., 30 mg/24hr oral methadone or 120 mg/day morphine).
    • Design: Double-blind, randomized block order. The test drug (e.g., Pentazocine, Naloxone) or a control (saline, morphine) is administered intramuscularly after a washout period (e.g., 20 hours after the last methadone dose).
    • Key Measures: Subject-reported effects (withdrawal symptoms, drug identification, dysphoric changes) and physiological measures (pupil diameter) are collected before and for several hours after drug administration.
    • Analysis: Dose-response relationship of withdrawal symptoms is analyzed to classify the drug's antagonist activity.
  • Study on Abuse Liability and Subjective Effects (for Agonists and Partial Agonists)

    • Objective: To characterize the subjective and physiological effects of a drug, including its abuse potential.
    • Population: Opioid-dependent volunteers undergoing maintenance therapy with ascending doses of an opioid (e.g., morphine).
    • Design: The test drug (e.g., Buprenorphine, Morphine) is administered during chronic maintenance at different dose levels.
    • Key Measures: Pupil diameter (constriction indicates agonist activity) and standardized subject-rated measures of opioid-like effects.
    • Analysis: The magnitude of effects is analyzed in relation to the maintenance dose to assess the development of tolerance and cross-tolerance.

Opioid Receptor Signaling Pathway

The safety and efficacy profiles of opioids are directly tied to their interactions with specific receptors. The diagram below illustrates the core signaling pathway [2] [1].

opioid_pathway Drug Opioid Drug Receptors Opioid Receptors (Mu, Kappa, Delta) Drug->Receptors Binds to GProtein G-protein (Gi/o) Inhibition Receptors->GProtein Activates cAMP ↓ Adenylate Cyclase ↓ cAMP production GProtein->cAMP Inhibits Effects Cellular & Systemic Effects cAMP->Effects Leads to

The specific effects—both therapeutic (analgesia) and adverse (respiratory depression, euphoria, dysphoria)—depend on which receptor(s) the drug targets and whether it acts as a full agonist, partial agonist, or antagonist [2] [1].

How to Proceed with Your Research

Since specific data on this compound is not available in the public domain through this search, here are suggested steps you can take to continue your research:

  • Verify the Compound Name: Double-check the spelling of "this compound." It is possible the compound is known by a different International Nonproprietary Name (INN) or a research code.
  • Search Scientific Databases: Conduct a targeted search in specialized databases such as PubMed, Google Scholar, and the IUPHAR/BPS Guide to Pharmacology using the compound name and terms like "safety," "pharmacology," and "clinical trial."
  • Consult Regulatory Sources: Check for information with regulatory bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA), especially if the drug has been approved or is in clinical trials.

References

Established Protocols for Opioid Potency Comparison

Author: Smolecule Technical Support Team. Date: February 2026

While direct data on cogazocine is unavailable, the methodology from a study comparing oxycodone and fentanyl provides a robust experimental model [1]. The following table summarizes the core design of such a study:

Protocol Aspect Detailed Description
Study Design Randomized, prospective, double-blind clinical trial [1].
Subjects Patients undergoing specific surgical procedures (e.g., laparoscopic hysterectomy or myomectomy); exclusion criteria include chronic pain or prior opioid use [1].
Intervention Intravenous Patient-Controlled Analgesia (IV-PCA) with a defined potency ratio (e.g., fentanyl to oxycodone at 1:60) for post-operative pain control [1].

| Primary Measurements | - Analgesic Efficacy: Post-operative pain scores at rest and with movement (e.g., Visual Analogue Scale, VAS).

  • Drug Consumption: Cumulative opioid use in patient-controlled mode.
  • Adverse Effects: Monitoring for nausea, vomiting, dizziness, respiratory depression, etc.
  • Patient Satisfaction: Assessed via a standardized scale [1]. |

Molecular Mechanisms & Signaling Pathways

Understanding opioid action and side effects involves studying their molecular mechanisms. Opioids primarily exert effects by activating G protein-coupled receptors (GPCRs), mainly the μ-opioid receptor (MOR) [2] [3].

The diagram below illustrates the key signaling pathways and associated effects following receptor activation.

opioid_signaling cluster_path1 G-Protein Pathway cluster_path2 β-arrestin Pathway OpioidAgonist Opioid Agonist (e.g., Fentanyl) MOR μ-Opioid Receptor (MOR) OpioidAgonist->MOR GProtein Gi/o Protein MOR->GProtein Activation BetaArrestin β-arrestin Recruitment MOR->BetaArrestin Activation Cough Cough (FIC) MOR->Cough Proposed Mechanisms MuscleRigidity Muscle Rigidity MOR->MuscleRigidity Proposed Mechanisms cAMP ↓ cAMP Production GProtein->cAMP Analgesia Analgesia cAMP->Analgesia Euphoria Euphoria cAMP->Euphoria RespDepression Respiratory Depression BetaArrestin->RespDepression Constipation Constipation BetaArrestin->Constipation

This diagram shows that while the G-protein pathway mediates therapeutic effects like analgesia, the β-arrestin pathway is linked to adverse effects like respiratory depression and constipation [3]. Side effects like Fentanyl-Induced Cough (FIC) and muscle rigidity are understood through other proposed mechanisms, such as direct stimulation of pulmonary receptors or neuromuscular effects [3].

A Framework for this compound Research

Based on general opioid pharmacology, here is a proposed approach to characterize this compound:

  • 1. Receptor Binding Assays: Determine the binding affinity (Ki) and intrinsic activity (e.g., EC50) of this compound at human μ-, δ-, and κ-opioid receptors in cell cultures. This identifies its primary target and potency at the molecular level.
  • 2. In Vivo Analgesic Studies: Compare this compound with fentanyl in established animal models (e.g., tail-flick or hot-plate test) to determine the Median Effective Dose (ED50) for pain relief. The relative potency is calculated from the ratio of their ED50 values.
  • 3. Safety and Side Effect Profiling: In the same animal models, measure the Median Lethal Dose (LD50) and monitor for respiratory depression, sedation, and muscle rigidity. The Therapeutic Index (TI = LD50/ED50) can then be calculated and compared to fentanyl to assess safety margin.

References

Framework for Opioid Receptor Selectivity Validation

Author: Smolecule Technical Support Team. Date: February 2026

For a drug like Cogazocine, a benzomorphan derivative [1], establishing selectivity involves a multi-faceted experimental approach to determine its affinity and functional activity at the different opioid receptors (MOP, DOP, KOP) and sometimes the nociceptin receptor (NOP) [2].

The table below summarizes the core experiments used to build a profile of a compound's selectivity.

Experimental Method Key Measured Parameters Purpose & Interpretation

| In Vitro Binding Assays [3] | - IC₅₀/Kᵢ: Concentration that inhibits 50% of specific binding.

  • Kᵢ (nM): Inhibition constant for each receptor. | Determines binding affinity. A lower Kᵢ indicates higher affinity for that receptor. | | In Vitro Functional Assays [3] | - EC₅₀: Concentration producing 50% of maximal effect.
  • Eₘₐₓ: Maximal efficacy (% of a full agonist).
  • cAMP accumulation | Determines if the drug is an agonist, partial agonist, or antagonist at each receptor. | | In Vivo Antinociception Tests [3] | - Hot-Plate, Tail-Flick Tests (thermal)
  • Hind-Paw Pressure (mechanical)
  • Formalin, Writhing Tests (chemical) | Assesses analgesic efficacy and potency in vivo using different pain stimuli. | | Knockout (KO) Mouse Studies [3] | Antinociceptive response in MOP-KO, DOP-KO, KOP-KO mice. | Provides definitive evidence for the receptor(s) mediating the drug's effects in vivo. |

Detailed Experimental Protocols

Here is a deeper dive into the methodologies for the key experiments listed above.

In Vitro Receptor Binding Assay

This protocol determines how tightly a drug binds to each opioid receptor [3].

  • Membrane Preparation: Isolate cell membranes from recombinant cell lines (e.g., CHO, HEK293) that stably express the human MOP, DOP, or KOP receptors.
  • Radioligand Competition: Incubate the membrane preparation with a known concentration of a radioactive ligand specific to each receptor (e.g., [³H]DAMGO for MOP) and increasing concentrations of the test drug (this compound).
  • Filtration and Measurement: After incubation, filter the mixtures to separate bound from free radioligand. Measure the radioactivity on the filters.
  • Data Analysis: The concentration of the test drug that displaces 50% of the specific radioligand binding is the IC₅₀. This is used to calculate the inhibition constant (Kᵢ), which quantifies affinity.
In Vivo Antinociceptive Testing

This protocol evaluates the drug's pain-relieving effects in live animal models and the receptors involved [3].

  • Animal Models: Use wild-type and genetically modified mice (e.g., MOP-receptor knockout mice).
  • Drug Administration: Administer the test drug (e.g., this compound) subcutaneously or intravenously at various doses.
  • Nociceptive Stimuli: Apply different types of painful stimuli:
    • Thermal: Hot-plate or tail-flick test.
    • Chemical: Intraperitoneal acetic acid injection (writhing test) or formalin injection into the paw.
  • Pharmacological Blockade: Pre-treat animals with selective opioid antagonists (e.g., nor-BNI for KOP receptors) before administering the test drug to see which receptor blockade reverses the analgesic effect.
  • Data Analysis: Compare the antinociceptive response (e.g., %MPE - % Maximal Possible Effect) across different doses, genotypes, and pre-treatment conditions to deduce the primary receptor mechanism.

Opioid Receptor Signaling Pathway Workflow

The following diagram illustrates the logical workflow for determining a compound's activity through the opioid receptor signaling pathway, from initial binding to the final physiological effect.

G cluster_protocol Experimental Assessment Start Compound Introduced Bind Binds to Opioid Receptor (MOP, DOP, KOP) Start->Bind Activate Receptor Activation Bind->Activate Transduce Intracellular Signal Transduction Activate->Transduce Effect Cellular & Physiological Effects Transduce->Effect Measure Experimental Measurement Effect->Measure BindingAssay In Vitro Binding Assay BindingAssay->Bind FuncAssay Functional Assay (cAMP inhibition) FuncAssay->Transduce InVivoTest In Vivo Antinociception InVivoTest->Effect

References

×

XLogP3

5.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

313.240564612 g/mol

Monoisotopic Mass

313.240564612 g/mol

Heavy Atom Count

23

UNII

6GKB767I3M

Wikipedia

Cogazocine

Dates

Last modified: 02-18-2024

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